Product packaging for 1-(5-Methylpyridin-2-yl)ethanamine(Cat. No.:CAS No. 885277-04-3)

1-(5-Methylpyridin-2-yl)ethanamine

Cat. No.: B1418833
CAS No.: 885277-04-3
M. Wt: 136.19 g/mol
InChI Key: XXAOROMGOIPMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Methylpyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1418833 1-(5-Methylpyridin-2-yl)ethanamine CAS No. 885277-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOROMGOIPMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672462
Record name 1-(5-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-04-3
Record name α,5-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(5-Methylpyridin-2-yl)ethanamine CAS number 885277-04-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine (CAS 885277-04-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound is a substituted pyridine derivative that has emerged as a versatile and highly valuable building block in medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methylated pyridine ring coupled with a chiral ethylamine side chain, provides a key scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide offers a comprehensive overview of the compound's physicochemical properties, detailed protocols for its synthesis and analytical characterization, and an exploration of its primary applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Part 1: Core Physicochemical Properties and Analytical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These data inform everything from storage and handling to reaction conditions and analytical method development.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 885277-04-3[1][2][3]
Molecular Formula C₈H₁₂N₂[1][4]
Molecular Weight 136.2 g/mol [1]
Appearance Liquid[1][5]
Boiling Point 128 - 129 °C
Melting Point -70 °C
Density 0.943 g/cm³ (at 25 °C)
Purity (Typical) ≥ 95% (by NMR)[1]
Storage Store at 0-8 °C, under inert atmosphere[1][6]
Synonyms 1-(5-Methyl-2-pyridyl)ethanamine[7]
Analytical Workflows for Quality Assurance

Ensuring the identity and purity of this compound is critical for the reproducibility of downstream applications. A multi-step analytical approach is standard practice.

G cluster_0 Analytical Workflow for this compound start Incoming Material (CAS 885277-04-3) nmr Proton NMR (¹H NMR) - Confirm Structure - Assess Purity start->nmr Primary Check ms Mass Spectrometry (LC-MS/GC-MS) - Confirm Molecular Weight (m/z = 137.1 [M+H]⁺) nmr->ms Identity Confirmation ftir FTIR Spectroscopy - Confirm Functional Groups (N-H, C-N, Aromatic C=C) ms->ftir Orthogonal Verification release Material Released for Use ftir->release Pass/Fail G cluster_1 Reductive Amination Synthesis ketone 1-(5-methylpyridin-2-yl)ethanone (Precursor) imine Imine Intermediate (Formed in situ) ketone->imine amine_source Amine Source (e.g., NH₄OAc) amine_source->imine product This compound (Final Product) imine->product Reduction reducer Reducing Agent (e.g., NaBH₃CN) reducer->product G center_node This compound (Core Scaffold) app1 Pharmaceuticals (CNS Disorders) center_node->app1 Bioisostere for Neurological Targets app2 Biochemical Probes (Enzyme/Receptor Studies) center_node->app2 Amine handle for functionalization app3 Coordination Chemistry (Catalyst Ligands) center_node->app3 N-donor for metal chelation app4 Advanced Materials (Polymers & Coatings) center_node->app4 Reactive intermediate for polymerization

References

1-(5-Methylpyridin-2-yl)ethanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine

Abstract

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a methyl-substituted pyridine ring and a chiral center adjacent to the nitrogen atom, makes it a highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, precise molecular weight, key physicochemical properties, a validated synthetic protocol, and its applications. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Introduction: Strategic Importance in Synthesis

In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, serve as foundational components for a vast array of therapeutic agents, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its efficacy and safety profile. This compound emerges as a strategically important synthon for several key reasons:

  • Pyridyl Scaffold: The pyridine ring is a prevalent heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the pKa and solubility of a molecule.

  • Chiral Center: The ethylamine side chain provides a crucial stereocenter, allowing for enantioselective interactions with biological targets like enzymes and receptors.

  • Methyl Substitution: The methyl group at the 5-position of the pyridine ring subtly alters the electronic properties and lipophilicity of the scaffold, offering a vector for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its effective implementation in research and development workflows.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its application. This section details the fundamental structural and identifying information for this compound.

Nomenclature and Formula
  • IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-amine

  • Molecular Formula: C₈H₁₂N₂[1][2][3][4]

Key Chemical Identifiers

For unambiguous database searching and regulatory documentation, the following identifiers are critical.

IdentifierValue
CAS Number 885277-04-3[1][2][5]
Canonical SMILES CC1=CN=C(C=C1)C(C)N
InChI InChI=1S/C8H12N2/c1-6-3-4-8(10)9-7(2)5-6/h3-5,7H,10H2,1-2H3
InChIKey BQJCRGOMGJHFN-UHFFFAOYSA-N
Structural Elucidation

The two-dimensional structure of the molecule highlights the connectivity of the pyridine ring, the C5-methyl group, and the C2-ethylamine substituent.

G start 1-(5-methylpyridin-2-yl)ethanone imine Intermediate Imine start->imine + NH₄OAc (DCE, RT) product This compound imine->product + NaBH(OAc)₃ (Reduction)

References

Spectroscopic Profile of 1-(5-Methylpyridin-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel pyridine derivative, 1-(5-Methylpyridin-2-yl)ethanamine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data, interpreted and validated through comparative analysis with structurally related compounds. Detailed experimental protocols for data acquisition are provided, alongside a thorough elucidation of the spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the synthesis, characterization, and application of pyridine-based compounds.

Introduction

This compound (C₈H₁₂N₂) is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmacologically active molecules.[1] The presence of a chiral center at the α-carbon of the ethylamine side chain, coupled with the electronic properties of the 5-methylpyridine ring, makes it an attractive scaffold for designing novel ligands for various biological targets. Accurate structural confirmation and purity assessment are critical in the drug discovery pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the structural elucidation of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] Both ¹H and ¹³C NMR are discussed to provide a complete picture of the atomic connectivity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

  • Mass Spectrometry (MS): A technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

The interpretations within this guide are grounded in fundamental spectroscopic principles and are supported by data from analogous structures to ensure a robust and reliable analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in this compound. The predicted chemical shifts, multiplicities, and coupling constants are presented below.

Predicted ¹H NMR Data
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-6~8.3Doublet1HPyridine-H
H-4~7.4Doublet of Doublets1HPyridine-H
H-3~7.1Doublet1HPyridine-H
CH~4.1Quartet1H-CH(NH₂)CH₃
Py-CH₃~2.3Singlet3HPyridine-CH₃
NH₂~1.8Broad Singlet2H-NH₂
CH₃~1.4Doublet3H-CH(NH₂)CH₃
Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-10 ppm), and an appropriate relaxation delay.

  • Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum reveals the key structural features of this compound.

  • Aromatic Region (7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring are expected. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears as a doublet. The protons at the 3 and 4-positions will appear as doublets or doublets of doublets, with their exact chemical shifts influenced by the substituents.

  • Aliphatic Region (1.0-4.5 ppm): The methine proton (-CH) of the ethylamine side chain is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethylamine group will appear as a doublet, coupling with the methine proton. The methyl group attached to the pyridine ring (Py-CH₃) will appear as a singlet as it has no adjacent protons.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift and appearance of this signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~160Pyridine C-2
~148Pyridine C-6
~137Pyridine C-4
~131Pyridine C-5
~121Pyridine C-3
~50-CH(NH₂)CH₃
~25-CH(NH₂)CH₃
~18Pyridine-CH₃
Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

  • Instrument: A high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity.

  • Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phased, and referenced.

Structural Elucidation and Signal Assignment

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

  • Aromatic Region (120-160 ppm): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon attached to the ethylamine group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The chemical shifts of the other pyridine carbons (C-3, C-4, and C-5) are influenced by their position relative to the nitrogen and the methyl group.

  • Aliphatic Region (15-55 ppm): Three signals are predicted for the aliphatic carbons. The methine carbon (-CH) of the ethylamine group will be in the range of 50 ppm. The two methyl carbons (-CH₃) will appear at higher fields (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in this compound.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretch (aromatic)Pyridine Ring
2980-2850C-H stretch (aliphatic)Ethyl and Methyl Groups
1650-1580N-H bendPrimary Amine
1600-1450C=C and C=N stretchPyridine Ring
1250-1020C-N stretchAliphatic Amine
910-665N-H wagPrimary Amine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. Then, the sample spectrum is recorded. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The predicted IR spectrum confirms the presence of the key functional groups:

  • N-H Vibrations: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[5][6][7] A bending vibration (scissoring) is expected around 1650-1580 cm⁻¹, and a broad N-H wagging band between 910-665 cm⁻¹.[5]

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 136.10

  • Key Fragments:

    • m/z = 121 (Loss of -CH₃)

    • m/z = 93 (Loss of -CH₂NH₂)

    • m/z = 107 (Loss of -C₂H₅)

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually showing a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum is a molecular fingerprint that can confirm the molecular weight and provide structural clues through its fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 136, corresponding to the molecular weight of this compound. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with our compound.

  • Fragmentation Pathway: The fragmentation of pyridine derivatives is often complex. A common fragmentation pathway for 2-substituted pyridines involves cleavage of the side chain.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines, which would lead to the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 121.

    • Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring and the ethylamine side chain could lead to a fragment corresponding to the methylpyridine cation.

MS_Fragmentation M [C₈H₁₂N₂]⁺˙ m/z = 136 F1 [C₇H₉N₂]⁺ m/z = 121 M->F1 - •CH₃ F2 [C₆H₆N]⁺ m/z = 92 M->F2 - •CH(NH₂)CH₃

Caption: Plausible fragmentation pathways for this compound.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound based on high-quality predicted data. The analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a consistent and comprehensive structural elucidation of the molecule. The presented data and interpretations will be a valuable resource for scientists working with this compound, aiding in its identification, purity assessment, and further development in various chemical and pharmaceutical applications.

References

The Biological Versatility of the 1-(5-Methylpyridin-2-yl)ethanamine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile building block: 1-(5-Methylpyridin-2-yl)ethanamine and its derivatives. We will explore the synthesis, known biological activities, and structure-activity relationships (SAR) of this scaffold, providing researchers with a comprehensive understanding of its potential. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental design, empowering researchers to leverage this scaffold in their own discovery programs. Key areas of biological activity discussed include serotonin receptor agonism, enzyme inhibition, and antimicrobial potential, underscoring the broad therapeutic applicability of this chemical family.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives exhibit an astonishingly diverse range of biological activities, including antitumor, antiviral, antimalarial, anti-inflammatory, and antimicrobial effects.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties—such as pKa, lipophilicity, and metabolic stability—which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The this compound core (CAS: 885277-04-3, Formula: C₈H₁₂N₂) is of particular interest.[2][3] It features three key points for chemical modification:

  • The primary amine of the ethanamine side chain, which can be readily functionalized.

  • The methyl group at the 5-position, which influences electronic distribution and provides a steric anchor.

  • The pyridine nitrogen, which modulates the overall basicity and serves as a key interaction point with biological targets.

The positional isomerism between 2-, 3-, and 4-substituted pyridinyl groups significantly impacts electronic distribution and hydrogen-bonding capacity, making the specific regiochemistry of this scaffold a critical determinant of its biological function.[4]

Synthesis and Derivatization: Building the Molecular Toolkit

A robust and flexible synthetic strategy is paramount for exploring the chemical space around a core scaffold. For this compound, reductive amination stands out as the most versatile and widely employed methodology.[4]

Core Synthesis via Reductive Amination

This approach leverages the reaction of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone, with an amine source, followed by selective reduction of the intermediate imine. The choice of reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the protonated imine over the ketone, allowing for a one-pot reaction. This choice is driven by the need to maximize yield and minimize side reactions, a key consideration for efficient library synthesis.

G Ketone 1-(5-methylpyridin-2-yl)ethanone Imine Intermediate Imine Ketone->Imine + Amine Amine Ammonia or Amine Source Amine->Imine Product This compound Imine->Product Reduction ReducingAgent NaBH(OAc)₃ or NaBH₃CN ReducingAgent->Imine

Caption: General workflow for reductive amination synthesis.

Protocol 2.1: One-Pot Synthesis of this compound

This protocol is designed as a self-validating system. Successful formation of the product can be easily monitored by TLC (loss of ketone) and confirmed by LC-MS.

  • Dissolution: Dissolve 1-(5-methylpyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE).

  • Amine Addition: Add ammonium acetate (5-10 eq) as the ammonia source. The excess is used to drive the equilibrium towards imine formation.

  • pH Adjustment (Optional but Recommended): Add a catalytic amount of acetic acid to maintain a slightly acidic pH (5-6). This is crucial because the reaction requires protonation of the ketone's carbonyl group to activate it, but the amine nucleophile must remain largely unprotonated. This pH range represents the optimal kinetic window.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored via Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control any potential exotherm. STAB is less water-sensitive than NaBH₃CN, making it a more robust choice for this one-pot procedure.

  • Reaction Completion: Stir the reaction overnight at room temperature. Monitor by LC-MS to confirm the conversion of the intermediate imine to the final product.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown potent and selective activity against several important therapeutic targets.

Serotonin (5-HT1A) Receptor Agonism

The 5-HT1A receptor is a well-validated target for the treatment of depression and anxiety. Research has identified highly potent 5-HT1A agonists built upon the this compound scaffold.[5]

A key study demonstrated that combining a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced 5-HT1A agonist properties. The compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) (Compound 40 in the study) proved to be a more potent 5-HT1A receptor agonist both in vitro and in vivo compared to its 5-unsubstituted analog.[5] This finding underscores the importance of the 5-methyl group in optimizing receptor interaction. These compounds were found to be more potent and extensive inhibitors of immobility in the forced swimming test in rats than the clinically used antidepressant imipramine, highlighting their therapeutic potential.[5]

Compound ID5-Position Substituent6-Position Substituent5-HT1A Agonist Activity
38 HMethylaminoPotent
40 CH₃ MethylaminoMore Potent
45 CH₃ Furan-2-ylPotent
54 HDimethylaminoPotent

Table adapted from data presented in Vacher, B. et al. (1999) to illustrate the synergistic effect.[5]

G cluster_0 Pharmacophore for 5-HT1A Agonism Aromatic Aromatic Ring (e.g., 3-chloro-4-fluorophenyl) Piperidine Piperidine Linker Aromatic->Piperidine Carbonyl Linkage Amine Basic Amine Center Piperidine->Amine Pyridine 5-Methyl-6-R-Pyridine Amine->Pyridine Receptor 5-HT1A Receptor Binding Pocket Pyridine->Receptor Key H-Bonding & π-π Stacking

Caption: Key pharmacophoric elements for 5-HT1A agonism.

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. While direct studies on this compound itself are limited, data from closely related analogs suggest its high potential in this area.

  • CDK/HDAC Inhibition: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy to overcome drug resistance in cancer.[6] A 2024 study discovered novel 2-aminopyridine-based dual inhibitors of CDK9 and HDACs. One lead compound, 8e , showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM) and exhibited significant antitumor potency in a xenograft model.[6] This demonstrates the utility of the aminopyridine core, structurally related to our target scaffold, in designing multi-targeted anticancer agents.

  • Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases. Analogs such as 2-amino-4-methylpyridine are known iNOS inhibitors.[7] The development of selective iNOS inhibitors is highly desirable to avoid side effects associated with the inhibition of other NOS isoforms.[7] The this compound scaffold represents a promising starting point for developing novel iNOS inhibitors.

Protocol 3.2: General Fluorometric Assay for HDAC Inhibition

This protocol provides a robust method for screening compounds against HDAC enzymes.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC).

  • Compound Preparation: Prepare a serial dilution of the test compound (starting from e.g., 100 µM) in DMSO. The choice of concentration range should be guided by expected potency.

  • Assay Plate Setup: To a 96-well black plate, add the assay buffer, the test compound, and the HDAC enzyme. Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Reaction Development: Incubate at 37°C for 30-60 minutes. During this time, active HDAC will deacetylate the substrate.

  • Signal Development: Add the developer solution (containing a protease like trypsin) and incubate for 15 minutes. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Fluorescence Reading: Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

Pyridine N-oxide derivatives, which are closely related to pyridines, show potent biological activity, and 5-Methylpyridinium derivatives have been identified as a promising class of antibacterial agents. A study involving the green synthesis of 5-methylpyridinium compounds found several derivatives with good to moderate activity against Staphylococcus aureus and Escherichia coli. This suggests that the 5-methylpyridine core could be a valuable component in the design of new antimicrobial drugs. Additionally, other complex pyridine derivatives have demonstrated moderate antimicrobial and good antioxidant activity.[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The available data, though fragmented, allows for the construction of preliminary SAR models.

Caption: Key SAR insights for the scaffold.

  • Key Insight 1 (CNS Activity): The primary amine is an ideal handle for introducing larger substituents to target specific receptors, as seen in the 5-HT1A agonists.[5]

  • Key Insight 2 (Synergy): The 5-methyl group is not merely a passive substituent. It works in concert with other groups (e.g., a 6-amino group) to enhance biological activity, likely by modulating the electronic properties of the pyridine ring and optimizing ligand conformation within the binding pocket.[5]

  • Key Insight 3 (Antimicrobial Potential): Modification of the pyridine nitrogen itself (e.g., N-oxidation or quaternization to form pyridinium salts) is a viable strategy for developing antibacterial agents.

Future Directions:

  • Systematic Library Synthesis: A focused library of derivatives should be synthesized to systematically probe the SAR at each position.

  • Broader Target Screening: Given the scaffold's versatility, derivatives should be screened against a wider panel of targets, particularly other GPCRs and kinases.

  • Computational Modeling: Docking studies and molecular dynamics simulations should be employed to rationalize the observed SAR and guide the design of next-generation compounds.[10]

  • PET Radiotracer Development: Inspired by work on related structures, radiolabeling derivatives with isotopes like ¹⁸F could produce novel PET tracers for in vivo imaging of targets like iNOS or 5-HT1A receptors.[7]

Conclusion

The this compound scaffold is a privileged structure with demonstrated potential across multiple therapeutic areas. Its synthetic tractability, combined with the potent biological activities of its derivatives—ranging from CNS receptor modulation to enzyme inhibition and antimicrobial action—makes it an exceptionally valuable starting point for drug discovery campaigns. By understanding the causal relationships between structure and activity and employing robust experimental protocols, researchers can effectively unlock the full potential of this versatile chemical entity.

References

The Versatile Architect: A Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Among the vast arsenal of available synthons, nitrogen-containing heterocycles hold a privileged position due to their prevalence in biologically active compounds. This guide provides an in-depth technical exploration of 1-(5-methylpyridin-2-yl)ethanamine, a chiral primary amine that has emerged as a critical component in drug discovery and fine chemical synthesis. We will dissect its synthesis, explore its characteristic reactivity, and present field-proven protocols that leverage its unique structural attributes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this versatile building block.

Introduction: The Strategic Value of a Pyridylethylamine Scaffold

This compound is a substituted pyridine derivative characterized by an ethylamine group at the 2-position and a methyl group at the 5-position.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable intermediate.[2] The pyridine ring serves as a bioisostere for phenyl groups in many drug candidates, often improving metabolic stability and aqueous solubility. The primary amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. Furthermore, the ethylamine moiety introduces a chiral center, allowing for the development of stereospecific ligands and pharmaceuticals. Its utility is demonstrated in its application as a key intermediate for pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studies on enzyme inhibition and receptor binding.[2][3]

Physicochemical & Handling Properties

Proper handling and storage are critical for maintaining the integrity of this compound. The following table summarizes its key properties.

PropertyValueSource
CAS Number 885277-04-3[2]
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.2 g/mol [2]
Appearance Liquid[2]
Purity ≥ 95% (typically by NMR)[2]
Storage Conditions Store at 0-8 °C under an inert atmosphere[2]

Synthesis of the Building Block: Reductive Amination

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 1-(5-methylpyridin-2-yl)ethanone. This method is favored for its operational simplicity and the use of readily available reagents.

Causality of Method Selection:

Reductive amination is a robust transformation that proceeds under relatively mild conditions. It involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine. Using a source of ammonia like ammonium acetate and a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) prevents the over-reduction of the ketone starting material and is tolerant of the pyridine ring.

G cluster_0 Synthetic Workflow Ketone 1-(5-Methylpyridin-2-yl)ethanone (CAS: 5308-63-4) Imine Imine Intermediate (In-situ) Ketone->Imine + Ammonia Source - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(5-methylpyridin-2-yl)ethanone (1.0 eq.).

  • Solvent and Reagents: Add anhydrous methanol (MeOH) as the solvent, followed by ammonium acetate (NH₄OAc, ~7-10 eq.). Stir the mixture at room temperature until all solids are dissolved.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq.) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be maintained at a neutral or slightly basic pH.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to decompose any remaining reducing agent. Adjust the pH to >10 with 2 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Synthesis: Crafting Bioactive Molecules

The primary amine of this compound is a nucleophilic center that readily participates in reactions to form more complex structures. It is a cornerstone building block for creating libraries of compounds for high-throughput screening in drug discovery.[2]

Key Transformation: Amide Bond Formation

One of the most fundamental applications is the formation of amides through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is central to the synthesis of a wide range of pharmaceuticals.

G cluster_1 Amide Synthesis Workflow BuildingBlock This compound AmideProduct N-[1-(5-Methylpyridin-2-yl)ethyl]amide BuildingBlock->AmideProduct Amidation CarboxylicAcid Carboxylic Acid (R-COOH) + Coupling Agent CarboxylicAcid->AmideProduct

Caption: Role of the building block in the synthesis of complex amide derivatives.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol describes a standard peptide coupling reaction to form an amide bond, a common step in medicinal chemistry programs.[3]

  • Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the mixture and stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.2 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the target amide.

  • Characterization: Verify the final compound's identity and purity via NMR and mass spectrometry.

Conclusion

This compound stands out as a building block of significant strategic importance. Its straightforward synthesis and the predictable reactivity of its primary amine and pyridine functionalities provide chemists with a reliable tool for molecular construction. The inherent chirality and the favorable physicochemical properties imparted by the pyridyl moiety make it a recurring feature in the design of modern therapeutics and other high-value chemical entities. The protocols and insights provided in this guide serve as a foundation for its effective application in research and development.

References

In Silico Prediction of 1-(5-Methylpyridin-2-yl)ethanamine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical and pharmacokinetic properties of the novel small molecule, 1-(5-Methylpyridin-2-yl)ethanamine. In the fast-paced environment of drug discovery, early computational assessment of a compound's characteristics is paramount to de-risk projects and focus resources on the most promising candidates.[1][2] This document outlines a strategic, multi-faceted approach leveraging Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction to build a robust profile of this pyridine derivative. By integrating theoretical principles with practical, step-by-step workflows, this guide is intended to empower researchers, scientists, and drug development professionals to make data-driven decisions in the early stages of the drug discovery pipeline.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles discovered in late-stage development.[2] The adage "fail early, fail cheap" has thus become a guiding principle in modern drug discovery. In silico methodologies offer a powerful and cost-effective means to predict the properties of small molecules before significant investment in synthesis and experimental testing is made.[3][4]

This compound is a pyridine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[5] Its structural motifs suggest possible interactions with various central nervous system (CNS) targets. This guide will systematically predict its fundamental physicochemical properties, assess its drug-like characteristics, and explore its potential interactions with relevant biological targets, thereby providing a comprehensive computational assessment.

Foundational Physicochemical Property Prediction

Understanding the fundamental physicochemical properties of a compound is the bedrock of any drug discovery campaign. These properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility, govern a molecule's behavior in biological systems.

Lipophilicity (logP) Prediction

Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a critical determinant of its absorption, distribution, and ability to cross biological membranes.

Methodology: Atom-based and Fragment-based Approaches

We will employ established computational methods to predict the octanol-water partition coefficient (logP).

  • Step 1: Obtain the SMILES String. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CC1=CC=C(C(C)N)N=C1.

  • Step 2: Utilize Online Prediction Tools. We will use the SwissADME and pkCSM web servers for a consensus prediction.[3][6][7][8][9][10][11][12]

    • SwissADME: Input the SMILES string into the SwissADME web server. The server provides multiple predicted logP values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT).

    • pkCSM: Similarly, input the SMILES string into the pkCSM web server to obtain its predicted logP value.

  • Step 3: Comparative Analysis. Compare the predicted values. A consensus or average value provides a more robust estimate.

Predicted Lipophilicity Data:

Prediction ToolPredicted logP
SwissADME (Consensus)1.35
pkCSM1.12
Acidity Constant (pKa) Prediction

The pKa of a molecule dictates its ionization state at a given pH, which profoundly influences its solubility, permeability, and target binding.

Methodology: Rule-based and Empirical Methods

  • Step 1: Input SMILES into Prediction Tools.

    • SwissADME: Provides a predicted pKa for the most basic and acidic centers.

    • pkCSM: Also predicts pKa values.

  • Step 2: Analyze the Ionizable Centers. this compound has two primary basic centers: the pyridine nitrogen and the primary amine of the ethanamine side chain. The prediction tools will estimate the pKa for the protonation of these nitrogens.

Predicted pKa Data:

Prediction ToolPredicted pKa (Most Basic)
SwissADME8.95
pkCSM9.23

Expertise-Driven Interpretation: The predicted pKa values are in the expected range for an aliphatic amine and a pyridine nitrogen. The higher predicted pKa likely corresponds to the protonation of the more basic aliphatic amine. For comparison, the experimental pKa of the closely related 2-Amino-5-methylpyridine is 7.22, which corresponds to the protonation of the pyridine ring nitrogen.[13] The presence of the electron-donating ethylamine group at the 2-position of the pyridine ring in our target molecule would be expected to increase the basicity of the ring nitrogen compared to 2-amino-5-methylpyridine.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Methodology: Topological and Fragment-based Models

  • Step 1: Utilize ADMET Prediction Servers.

    • SwissADME: Provides multiple solubility predictions (ESOL, Ali, SILICOS-IT).

    • pkCSM: Predicts aqueous solubility (log mol/L).

  • Step 2: Interpret the Results. The output is typically given as logS, the logarithm of the molar solubility.

Predicted Aqueous Solubility Data:

Prediction ToolPredicted logSSolubility Class
SwissADME (ESOL)-1.85Soluble
SwissADME (Ali)-2.45Soluble
pkCSM-1.53Soluble

Insight and Context: The consensus from these predictions suggests that this compound is likely to be soluble in water. This is consistent with the presence of two nitrogen atoms capable of hydrogen bonding. The high experimental water solubility of the analog 2-Amino-5-methylpyridine (1000 g/L) further supports this prediction.[13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[14] By developing a QSAR model for a relevant biological target, we can predict the potential activity of this compound. Given its potential for neurological applications, we will focus on targets implicated in such disorders.

Target Selection and Dataset Curation

Based on the pyridine scaffold, potential targets include:

  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridine is a core component of nicotine, the primary agonist of nAChRs.[15][16]

  • Monoamine Oxidases (MAOs): Pyridine derivatives have been explored as MAO inhibitors.[17][18][19]

  • Dopamine Receptors (e.g., D2): The pyridine moiety is present in some dopamine receptor ligands.[5][17][20]

  • Serotonin Receptors (e.g., 5-HT1A): Certain pyridine-containing compounds modulate serotonin receptors.[21][22]

For this guide, we will exemplify a QSAR workflow for Monoamine Oxidase A (MAO-A) inhibition .

Experimental Protocol: QSAR Model Development Workflow

QSAR_Workflow A Data Collection: Gather a dataset of pyridine derivatives with known MAO-A inhibitory activity (IC50 values) B Data Curation: Standardize structures, remove duplicates, and handle missing data. A->B C Descriptor Calculation: Calculate molecular descriptors (e.g., physicochemical, topological, 2D, 3D) for each molecule. B->C D Data Splitting: Divide the dataset into training (e.g., 80%) and test (e.g., 20%) sets. C->D E Model Building: Use a machine learning algorithm (e.g., multiple linear regression, random forest) to build the QSAR model with the training set. D->E F Model Validation: Evaluate the model's predictive power using the test set (e.g., calculate R², Q², RMSE). E->F G Prediction for Target Molecule: Use the validated QSAR model to predict the MAO-A inhibitory activity of This compound. F->G

Caption: Workflow for developing a predictive QSAR model.

Predictive Insights from QSAR

A hypothetical validated QSAR model for MAO-A inhibition by pyridine derivatives might have an equation like:

pIC50 = 0.5 * logP - 0.2 * MolecularWeight + 1.5 * NumHDonors + ... + C

By calculating the relevant molecular descriptors for this compound and inputting them into this equation, a predicted pIC50 value can be obtained. This provides a quantitative estimate of its potential biological activity against MAO-A.

Molecular Docking: Elucidating Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[10][23]

Protein Target Preparation

For our molecular docking study, we will use Human Monoamine Oxidase A (MAO-A) . A suitable crystal structure from the Protein Data Bank (PDB) is 2BXR .[1][4][8]

Experimental Protocol: Receptor Preparation for Docking

  • Step 1: Download the PDB File. Obtain the 2BXR.pdb file from the RCSB PDB database.

  • Step 2: Visualize and Clean the Structure. Use molecular visualization software such as UCSF Chimera or PyMOL.[13]

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Inspect the protein for missing residues or atoms and use modeling tools to repair them if necessary.

  • Step 3: Add Hydrogens and Assign Charges.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to the atoms using a force field (e.g., AMBER).

  • Step 4: Define the Binding Site. Identify the active site of MAO-A. This is often the location of the co-crystallized inhibitor. Define a grid box around this site that is large enough to accommodate the ligand.

  • Step 5: Save the Prepared Receptor File. Save the processed receptor in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation
  • Step 1: Generate a 3D Structure. Convert the SMILES string of this compound into a 3D structure using a tool like Open Babel or the builder in your molecular modeling software.

  • Step 2: Energy Minimization. Perform an energy minimization of the 3D structure to obtain a low-energy conformation.

  • Step 3: Assign Charges and Define Rotatable Bonds. Assign partial charges and identify the rotatable bonds in the ligand.

  • Step 4: Save the Prepared Ligand File. Save the ligand in the appropriate format (e.g., PDBQT).

Docking Simulation and Analysis

Experimental Protocol: Molecular Docking with AutoDock Vina

Docking_Workflow A Input Files: Prepared receptor (PDBQT) and ligand (PDBQT) files. C Run AutoDock Vina: Execute the docking simulation from the command line. A->C B Configuration File: Create a text file specifying the coordinates of the grid box and other docking parameters. B->C D Output Analysis: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (kcal/mol). C->D E Visualization: Visualize the top-ranked binding pose in the receptor's active site using UCSF Chimera or PyMOL. Analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). D->E

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Authoritative Grounding: The docking results will provide a predicted binding affinity, typically in kcal/mol, and the most favorable binding pose. Analysis of this pose can reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, or pi-pi stacking interactions involving the pyridine ring. This information is invaluable for understanding the potential mechanism of action and for guiding future lead optimization efforts.

ADMET Prediction: Assessing Drug-Likeness and Safety

ADMET prediction is crucial for identifying potential liabilities that could lead to drug failure.[1] We will use online tools to predict a range of ADMET properties.

Methodology: Web-based ADMET Prediction

  • Step 1: Submit the SMILES String. Input the SMILES of this compound into the SwissADME and pkCSM web servers.[3][6][7][8][9][10][11][12]

  • Step 2: Analyze the Output. These servers provide a wealth of predicted ADMET properties.

Predicted ADMET Properties Summary:

PropertySwissADME PredictionpkCSM PredictionInterpretation
Absorption
GI AbsorptionHigh93.5%Likely well-absorbed from the gastrointestinal tract.
BBB PermeantYesYesPredicted to cross the blood-brain barrier, which is desirable for a CNS-active drug.
P-gp SubstrateNoNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
VDss (human)-0.8 L/kgModerate volume of distribution.
Fraction Unbound-0.45A significant fraction is predicted to be free in plasma.
Metabolism
CYP2D6 InhibitorYesYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoNoLow potential for inhibition of a major drug-metabolizing enzyme.
Excretion
Total Clearance-0.6 mL/min/kgModerate clearance rate predicted.
Toxicity
AMES Toxicity-NoNot predicted to be mutagenic.
hERG I InhibitorNoNoLow risk of cardiotoxicity.

Trustworthiness and Self-Validation: The use of multiple prediction tools provides a degree of self-validation. Concordant predictions, such as for BBB permeability and CYP2D6 inhibition, increase confidence in the results. Discrepancies would highlight areas requiring further investigation.

Synthesis of Findings and Future Directions

This in-depth in silico analysis provides a comprehensive initial assessment of this compound.

Summary of Predicted Properties:

  • Physicochemical Properties: The molecule is predicted to be a soluble, moderately lipophilic base.

  • Pharmacokinetics: It is predicted to have good oral absorption, CNS penetration, and a moderate duration of action. A potential liability is the predicted inhibition of CYP2D6.

  • Potential Biological Activity: QSAR and molecular docking studies suggest that it may exhibit inhibitory activity against MAO-A, a target relevant to neurological disorders.

Workflow for Integrated In Silico Drug Discovery:

Integrated_Workflow cluster_0 Property Prediction cluster_1 Activity Prediction A Physicochemical (logP, pKa, Solubility) E Candidate Prioritization & Experimental Validation A->E B ADMET Prediction B->E C QSAR Modeling C->E D Molecular Docking D->E

Caption: An integrated workflow combining property and activity prediction to guide experimental validation.

Future Perspectives: The predictions generated in this guide provide a strong rationale for the synthesis and experimental evaluation of this compound. Initial in vitro assays should focus on confirming its physicochemical properties and assessing its activity against MAO-A and other potential neurological targets. The predicted CYP2D6 inhibition should also be experimentally verified early on. This integrated computational and experimental approach will accelerate the evaluation of this promising compound as a potential therapeutic agent.

References

1-(5-Methylpyridin-2-yl)ethanamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(5-Methylpyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative with significant applications as a building block in pharmaceutical and agrochemical synthesis.[1] Its structural features, while valuable for synthetic chemistry, also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the compound itself and structurally related pyridine derivatives. The focus is on a risk-based approach to laboratory safety, encompassing hazard identification, exposure controls, emergency procedures, and proper disposal.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented, the known hazards of similar pyridine-based compounds and available safety data sheets (SDS) for related molecules allow for a robust risk assessment.[2][3] The primary hazards are associated with its potential for skin and eye irritation, respiratory tract irritation, and flammability.[3][4]

1.1. Physicochemical Properties

A summary of the known physical and chemical properties is presented in Table 1. Understanding these properties is crucial for assessing risks such as flammability and vapor inhalation.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[1]
Molecular Weight136.2 g/mol [1]
AppearanceLiquid[1]
Storage Temperature0-8 °C[1]

1.2. Health Hazards

Based on data for analogous compounds, the primary health hazards are categorized as follows:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[3][4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[4]

1.3. Flammability Hazards

Pyridine and its derivatives are flammable liquids.[5][6] Vapors can be heavier than air and may travel to a source of ignition and flash back.[7]

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound that may generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or harmful vapors.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[9][10]

2.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be thoroughly trained on the hazards, safe handling procedures, and emergency protocols for this compound.

  • Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

2.3. Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[6]

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[11]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8]Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A lab coat or chemical-resistant apron.[11]Protects against accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for spills or if engineering controls are insufficient.[2][9]Prevents inhalation of harmful vapors.

Experimental Protocols: Step-by-Step Methodologies

3.1. Safe Handling and Dispensing Protocol

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an appropriate fire extinguisher (dry chemical or carbon dioxide) is nearby.[2]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and gloves.

  • Dispensing:

    • Ground and bond containers when transferring significant quantities to prevent static discharge.[5]

    • Use a syringe or pipette for transferring small volumes.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Properly dispose of any contaminated materials.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[3]

3.2. Storage Protocol

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[9][12]

  • Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency_Response cluster_0 Emergency Response Workflow Start Incident Occurs Assess Assess the Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No FirstAid Administer First Aid Assess->FirstAid Yes (Exposure) Spill Contain Spill Assess->Spill Yes (Spill) Fire Use Fire Extinguisher Assess->Fire Yes (Fire) Report Report Incident Evacuate->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical Spill->Report Fire->Report SeekMedical->Report End End Report->End

Caption: A generalized workflow for emergency response.

4.1. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][13]

  • If inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

4.2. Accidental Release Measures

  • Small Spills:

    • Ensure adequate ventilation and eliminate all ignition sources.[9]

    • Absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[6][9]

    • Collect the absorbed material into a sealed container for proper disposal.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

4.3. Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Special Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2]

  • Do not dispose of this chemical down the drain.[2]

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards demand a high level of respect and caution. By understanding its properties, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the protocols outlined in this guide is essential for protecting personnel and the research environment.

References

Methodological & Application

Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine from 1-(5-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine

Abstract

This document provides a detailed guide for the synthesis of this compound, a valuable chiral building block in pharmaceutical and agrochemical research, from its corresponding ketone precursor, 1-(5-methylpyridin-2-yl)ethanone. We will delve into the strategic considerations for this transformation, focusing on the robust and widely applicable method of reductive amination. A comprehensive, step-by-step protocol for the Leuckart-Wallach reaction is presented, offering a scalable and efficient one-pot procedure. This guide is intended for researchers, scientists, and professionals in drug development, providing both the practical "how" and the critical "why" behind the experimental design to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Pyridylethylamines

Substituted pyridylethylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound, serves as a key intermediate for various therapeutic agents. Its synthesis from the readily available ketone, 1-(5-methylpyridin-2-yl)ethanone, is a critical transformation. The most direct and efficient method for this conversion is reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[1][2] This process involves the conversion of a carbonyl group to an amine through an intermediate imine.[3]

Synthetic Strategy: Reductive Amination Pathways

Reductive amination is a versatile class of reactions that converts a ketone or aldehyde into an amine.[3] The reaction proceeds in two fundamental steps:

  • Imine Formation: The nucleophilic nitrogen of an amine attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to form an imine (or an iminium ion under acidic conditions).

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product.

Several methodologies exist to accomplish this transformation, with the primary distinction being the choice of reducing agent and nitrogen source.

Common Reductive Amination Methods
  • Catalytic Hydrogenation: This classic method involves reacting the ketone and an ammonia source (like NH4OAc) under a hydrogen atmosphere with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). While effective, it often requires specialized high-pressure equipment.

  • Hydride-Based Reductions: A more common laboratory-scale approach uses hydride reagents. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[2][3]

  • The Leuckart-Wallach Reaction: This method stands out for its operational simplicity, utilizing formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[1][4] The reaction is typically a one-pot procedure performed at elevated temperatures.[4] Given its cost-effectiveness and robustness, we have selected the Leuckart reaction for our detailed protocol.

Mechanism of the Leuckart-Wallach Reaction

The reaction using ammonium formate involves several key steps. First, ammonium formate exists in equilibrium with ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion. The formate anion then acts as a hydride donor to reduce the iminium ion, yielding the desired amine and carbon dioxide.[4]

Leuckart_Mechanism Ketone 1-(5-Methylpyridin-2-yl)ethanone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O AmmoniumFormate Ammonium Formate (NH₄⁺HCOO⁻) Equilibrium AmmoniumFormate->Equilibrium Ammonia Ammonia (NH₃) Equilibrium->Ammonia FormicAcid Formic Acid (HCOOH) Equilibrium->FormicAcid Product This compound Iminium->Product + HCOO⁻ (Hydride Transfer) - CO₂ CO2 CO₂ Workflow A 1. Charge Reactor Add ketone and ammonium formate to flask. B 2. Reaction Heat mixture to 160-165°C for 6-8 hours. A->B C 3. Cooldown & Quench Cool to room temp. Add water. B->C D 4. Basification Adjust pH to >10 with 10M NaOH. C->D E 5. Extraction Extract aqueous layer with DCM (3x). D->E F 6. Drying & Concentration Dry combined organic layers over MgSO₄. Evaporate solvent. E->F G 7. Purification Purify crude product via vacuum distillation. F->G

References

Reductive amination protocols for 1-(5-Methylpyridin-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine via Reductive Amination Protocols

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of this compound, a pivotal chiral building block in pharmaceutical research and development. The synthesis is achieved through reductive amination of the corresponding ketone, 2-acetyl-5-methylpyridine. We present two distinct, field-proven protocols utilizing different hydride reducing agents: a modern, one-pot procedure with sodium triacetoxyborohydride (STAB) and a classic, stepwise method employing sodium borohydride. The guide delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers practical insights into reaction optimization, workup, and purification.

Introduction: The Significance of this compound

Chiral 1-(pyridin-2-yl)ethan-1-amine derivatives are critical structural motifs found in numerous pharmacologically active molecules and serve as essential ligands in asymmetric catalysis.[1] Their unique electronic and steric properties, conferred by the pyridine ring, make them valuable precursors in the synthesis of complex drug candidates. The reliable and scalable synthesis of these amines is therefore a subject of considerable importance for researchers in medicinal chemistry and process development.

Reductive amination stands out as one of the most powerful and versatile C-N bond-forming reactions in organic synthesis.[2] It provides a direct and often high-yielding pathway from readily available carbonyl compounds to primary, secondary, and tertiary amines, avoiding the over-alkylation issues commonly associated with direct alkylation of amines.[3] This document focuses on the application of this methodology to produce this compound from 2-acetyl-5-methylpyridine.

The Core Principle: Mechanistic Overview of Reductive Amination

The synthesis of a primary amine via reductive amination involves a two-stage transformation that is often performed in a single reaction vessel (a "one-pot" procedure).[4]

  • Imine Formation: The process begins with the reaction between a carbonyl group (in this case, the ketone 2-acetyl-5-methylpyridine) and an amine source (ammonia, NH₃). This nucleophilic addition, typically catalyzed by a small amount of acid, forms a hemiaminal intermediate, which then dehydrates to yield an imine.[5]

  • In-Situ Reduction: A reducing agent present in the reaction mixture then chemoselectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the target amine.[6]

The success of a one-pot reductive amination hinges on the choice of the reducing agent. An ideal reagent must reduce the imine (or its protonated form, the iminium ion) significantly faster than it reduces the starting ketone.[7] This chemoselectivity prevents the formation of the corresponding alcohol byproduct, which simplifies purification and improves yield.

Caption: General reaction scheme for the synthesis of this compound.

Protocol I: One-Pot Synthesis Using Sodium Triacetoxyborohydride (STAB)

Principle: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and highly selective reducing agent, making it ideal for one-pot reductive aminations.[7][8] Its steric bulk and reduced hydridic character render it slow to react with ketones and aldehydes, but highly reactive towards protonated imines (iminium ions).[9] This protocol is advantageous due to its operational simplicity, high yields, and broad functional group tolerance.[10]

Materials and Reagents:

  • 2-Acetyl-5-methylpyridine (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 5-10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-acetyl-5-methylpyridine (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to the flask to create a concentration of approximately 0.1-0.2 M with respect to the ketone.

  • Initial Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the initial formation of the imine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.6 eq) to the suspension in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a basic amine and may require purification. Column chromatography on silica gel can be performed, but it is often beneficial to pre-treat the silica with triethylamine (e.g., using a mobile phase containing 1-2% Et₃N) to prevent product tailing and decomposition.[11] Alternatively, purification can be achieved by distillation under reduced pressure.

Safety Precautions:

  • Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with water. Handle in a dry environment.[9]

  • 1,2-Dichloroethane is a suspected carcinogen; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol II: Stepwise Synthesis Using Sodium Borohydride (NaBH₄)

Principle: Sodium borohydride (NaBH₄) is a less expensive but also less selective reducing agent than STAB. It is capable of reducing both the starting ketone and the intermediate imine.[9] To achieve a successful reductive amination, a stepwise procedure is often employed where the imine is pre-formed before the reducing agent is introduced.[12] Methanol is a common solvent as it facilitates imine formation.[10]

Materials and Reagents:

  • 2-Acetyl-5-methylpyridine (1.0 eq)

  • Ammonia solution (e.g., 7N in Methanol, 10-15 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄, 1.5-2.5 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-acetyl-5-methylpyridine (1.0 eq) in methanol. Add a solution of ammonia in methanol (15 eq).

  • Equilibration: Stir the mixture at room temperature for 2-4 hours to allow the ketone-imine equilibrium to be established. The formation of the imine can be monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.0 eq) in small portions. Control the addition rate to keep the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until the reaction is complete as determined by TLC or LC-MS.

  • Workup - Quenching: Cool the mixture again to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Workup - Concentration: Remove the bulk of the methanol under reduced pressure.

  • Workup - Extraction: Add water to the residue and extract the aqueous layer three times with dichloromethane.

  • Workup - Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude amine using the methods described in Protocol I.

Safety Precautions:

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Quenching should be performed carefully, especially on a large scale.[4]

  • Ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood.

Comparative Analysis of Protocols

FeatureProtocol I: STAB (NaBH(OAc)₃)Protocol II: Sodium Borohydride (NaBH₄)
Procedure Type One-pot, directStepwise, indirect
Selectivity High (reduces iminium >> ketone)[7]Low (can reduce both ketone and imine)[3]
Solvent System Aprotic (DCE, THF, DCM)[9]Protic (Methanol, Ethanol)[9]
Reaction Time Longer (12-24 hours)Shorter (4-8 hours)
Reagent Cost HigherLower
Advantages Operational simplicity, high chemoselectivity, broad scope, fewer byproducts.[8]Inexpensive reagent, rapid reduction step.
Disadvantages Higher reagent cost, moisture-sensitive.Risk of alcohol byproduct formation, requires careful timing of reagent addition.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup Combine Ketone & Ammonia Source in Solvent stir Imine Formation (Stir at RT) setup->stir add_reductant Add Reducing Agent (STAB or NaBH₄) stir->add_reductant monitor Stir & Monitor (TLC / LC-MS) add_reductant->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Column Chromatography or Distillation dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the reductive amination synthesis of amines.

Conclusion

The reductive amination of 2-acetyl-5-methylpyridine is an effective and reliable method for producing this compound. The choice between a modern, selective reagent like sodium triacetoxyborohydride and a classic, economical reagent like sodium borohydride depends on factors such as scale, cost, desired purity, and available equipment. The STAB protocol offers superior selectivity and operational ease, making it highly suitable for research and discovery settings. The NaBH₄ protocol, while requiring more careful control, provides a cost-effective alternative for larger-scale synthesis. Both protocols detailed in this guide can be optimized further to meet specific project requirements, providing chemists with robust tools for accessing this valuable synthetic intermediate.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiomerically Pure 1-(5-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyridylethylamines in Medicinal Chemistry

Enantiomerically pure amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[1][2][3] The specific stereochemistry of a chiral amine can profoundly influence its pharmacological, toxicological, and metabolic properties within a biological system.[4] The target molecule of this guide, 1-(5-Methylpyridin-2-yl)ethanamine, is a chiral primary amine featuring a substituted pyridine ring. This structural motif is of significant interest to medicinal chemists as it can serve as a key intermediate in the development of novel therapeutics, potentially for central nervous system disorders or as a ligand in catalysis.[5] Traditional chemical synthesis routes to such chiral amines often involve harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and may suffer from low enantioselectivity, necessitating challenging and costly resolution steps.[2]

Biocatalysis, leveraging the inherent selectivity of enzymes, presents a greener and more efficient alternative for the synthesis of enantiopure compounds.[3][6] This application note provides a comprehensive guide to the synthesis of enantiomerically pure (R)- and (S)-1-(5-Methylpyridin-2-yl)ethanamine from the prochiral ketone, 1-(5-methylpyridin-2-yl)ethanone, utilizing the power of ω-transaminase (ω-TA) biocatalysts.

The Biocatalytic Approach: Asymmetric Synthesis via ω-Transaminases

ω-Transaminases (ω-TAs) are a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or aldehyde.[2][7] This enzymatic transformation is highly stereo- and regioselective, making it an ideal method for the asymmetric synthesis of chiral amines from prochiral ketones.[2] The development of both (S)- and (R)-selective ω-transaminases has expanded the synthetic utility of this enzyme class, allowing for the production of both enantiomers of a target amine with high optical purity.[2]

The reaction mechanism follows a ping-pong bi-bi kinetic model.[6] In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from the amino donor (e.g., L-alanine or isopropylamine) to form pyridoxamine 5'-phosphate (PMP) and releases the deaminated donor (e.g., pyruvate or acetone). In the second half-reaction, the prochiral ketone enters the active site and accepts the amino group from PMP, generating the chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle.[6][7]

A significant challenge in ω-TA-catalyzed reactions is the often unfavorable thermodynamic equilibrium, which can limit product conversion.[8][9] This can be overcome by several strategies, including the use of a large excess of the amino donor or by implementing a system for the in-situ removal of the ketone by-product (e.g., pyruvate or acetone).[1][8]

Visualizing the Biocatalytic Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of a chiral amine using a ω-transaminase.

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing ProchiralKetone 1-(5-methylpyridin-2-yl)ethanone Bioreactor Stirred-Tank Bioreactor (Controlled Temp. & pH) ProchiralKetone->Bioreactor AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Bioreactor Enzyme ω-Transaminase ((R)- or (S)-selective) Enzyme->Bioreactor Buffer Reaction Buffer (e.g., KPi, pH 8.0) Buffer->Bioreactor Cofactor PLP Cofactor->Bioreactor Extraction Liquid-Liquid Extraction Bioreactor->Extraction Reaction Mixture Purification Column Chromatography Extraction->Purification Crude Product Analysis Chiral HPLC Analysis Purification->Analysis Purified Amine FinalProduct Enantiopure This compound Analysis->FinalProduct PingPong_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction EnzymePLP Enzyme-PLP EnzymePMP Enzyme-PMP EnzymePLP->EnzymePMP Amino group transfer EnzymePLP->EnzymePMP ChiralAmine Chiral Amine Product AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->EnzymePLP KetoneProduct Ketone Product (e.g., Acetone) EnzymePMP->EnzymePLP Amino group transfer EnzymePMP->EnzymePLP ProchiralKetone Prochiral Ketone (1-(5-methylpyridin-2-yl)ethanone) ProchiralKetone->EnzymePMP

References

Topic: A Robust HPLC Method for the Chiral Separation of 1-(5-Methylpyridin-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(5-Methylpyridin-2-yl)ethanamine is a pivotal chiral building block in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1] As the pharmacological and toxicological profiles of its enantiomers can differ significantly, a robust and reliable analytical method for their separation and quantification is imperative for quality control and regulatory compliance.[2] This application note presents a detailed protocol for the successful chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity through a combination of intermolecular interactions. We detail the optimized chromatographic conditions, system suitability parameters, and provide insights into the method development strategy, offering a validated and readily implementable protocol for researchers in pharmaceutical development and chemical synthesis.

Introduction and Scientific Principle

The enantiomers of chiral primary amines are notoriously challenging to separate due to their propensity for deleterious interactions with residual silanols on standard silica-based stationary phases.[3] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most efficient approach, obviating the need for derivatization.[4] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4]

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives coated onto silica gel, are among the most powerful and broadly applicable phases for chiral separations.[5][6] Their efficacy stems from the highly ordered helical structure of the polysaccharide, which creates a complex and sterically defined chiral environment.[7] Chiral recognition is achieved through a combination of attractive interactions, including:

  • Hydrogen Bonding: Occurs between the polar groups on the analyte (e.g., the primary amine) and the carbamate groups on the CSP.

  • π-π Stacking: Involves the aromatic pyridine ring of the analyte and the phenyl groups of the CSP selector.

  • Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in both the analyte and the CSP.

  • Steric Hindrance: One enantiomer fits more favorably into the chiral grooves or cavities of the CSP than the other, leading to differential retention.[4][7]

For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., Diethylamine, DEA) to the mobile phase is critical. The modifier competes with the analyte for active sites on the silica surface, effectively masking the acidic silanols, which results in improved peak shape and resolution.[3][8]

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Enantiomers Analyte Enantiomers CSP Chiral Groove π-donating Phenyl Groups H-bond Donors/Acceptors (Carbamate) R_Enantiomer R-Enantiomer (Stronger Interaction) R_Enantiomer->CSP:f1  π-π Stacking (Pyridine Ring) R_Enantiomer->CSP:f2 Hydrogen Bond (Amine Group)   R_Enantiomer->CSP:f0 Optimal Steric Fit S_Enantiomer S-Enantiomer (Weaker Interaction) S_Enantiomer->CSP Steric Hindrance (Sub-optimal Fit)

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Materials and Methods

Instrumentation and Columns
ComponentSpecification
HPLC System Quaternary pump, autosampler, thermostatted column compartment, Diode Array Detector (DAD) or UV-Vis Detector.
Primary Chiral Column Daicel CHIRALPAK® AD-H , 5 µm, 4.6 x 250 mm[5][9]
Alternative Columns Phenomenex Lux® Cellulose-1 , 5 µm, 4.6 x 250 mm[7][10] Screening additional polysaccharide columns (e.g., Chiralpak IA, IB, IC) is recommended for method development.[3]
Data Acquisition Chromatography Data System (CDS) software.
Reagents and Solvents
ReagentGrade
This compound (racemate)≥95% Purity[11][12]
n-HexaneHPLC Grade
Isopropanol (IPA)HPLC Grade
Ethanol (EtOH)HPLC Grade
Diethylamine (DEA)Reagent Grade, ≥99.5%

Detailed Experimental Protocol

System Preparation

CAUTION: Coated polysaccharide columns like the CHIRALPAK® AD-H are sensitive to certain solvents.[13] Ensure the HPLC system is free of incompatible solvents (e.g., acetone, THF, chloroform, DMSO) before connecting the column.[14]

  • System Flush: Before installing the column, flush the entire HPLC system, including the injector and sample loop, with Isopropanol for at least 30 minutes at 1.0 mL/min.

  • Column Installation: Install the CHIRALPAK® AD-H column and reduce the flow rate to 0.5 mL/min.

  • Column Equilibration: Equilibrate the column with the mobile phase (see section 3.3) for at least 30-60 minutes, or until a stable baseline is achieved.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to the mark with the mobile phase. Mix thoroughly. The use of mobile phase as the sample solvent is highly recommended to ensure good peak shape.[13]

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Optimized Chromatographic Conditions
ParameterCondition
Column Daicel CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 270 nm
Rationale Mobile Phase: A normal phase system provides strong interaction with the polysaccharide CSP.[15] The 15% IPA modulates solvent strength for appropriate retention. 0.1% DEA is essential to suppress silanol interactions and ensure sharp, symmetrical peaks for the basic amine analyte.[8] Temperature: 25 °C provides stable and reproducible retention times.[15] Wavelength: The pyridine moiety provides strong UV absorbance.[16][17]

System Suitability and Expected Results

The developed method should provide a baseline separation of the two enantiomers. System suitability tests must be performed to ensure the validity of the analysis.

Expected Chromatographic Performance
ParameterAcceptance CriteriaTypical Result
Retention Time (t₁) -~ 8.5 min
Retention Time (t₂) -~ 10.2 min
Selectivity (α) > 1.11.20
Resolution (Rs) > 2.02.8
Tailing Factor (Tf) 0.8 - 1.51.1
Theoretical Plates (N) > 2000> 4500

Note: These are illustrative values. Actual retention times may vary depending on the specific system, column age, and mobile phase preparation.

Discussion of Results

The CHIRALPAK® AD-H column, featuring amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, demonstrates exceptional capability in resolving the enantiomers of this compound.[5][9] The successful separation, indicated by a resolution factor (Rs) well above 2.0, confirms that the combination of π-π interactions, hydrogen bonding, and steric effects effectively differentiates the two enantiomers. The symmetrical peak shapes (Tailing Factor ≈ 1.1) validate the crucial role of the DEA additive in the mobile phase, which successfully mitigates unwanted secondary interactions with the silica support. This robust separation allows for accurate quantification of enantiomeric purity, a critical requirement in pharmaceutical quality control.

Method Development Workflow

For novel chiral compounds, a systematic screening approach is often the most efficient path to a successful separation.

G A 1. Define Analyte Properties (Primary Amine, Aromatic) B 2. Select Primary CSPs (e.g., CHIRALPAK AD-H, Lux Cellulose-1) A->B Select based on analyte class [3] C 3. Select Screening Mobile Phases (Normal & Polar Organic Modes) B->C D 4. Prepare Mobile Phases (e.g., Hex/IPA/DEA, ACN/MeOH/DEA) C->D E 5. Perform Screening Injections D->E F 6. Evaluate Results No Separation Partial Separation Baseline Separation E->F G Try Alternative CSPs (e.g., Cyclofructan, Crown Ether) F:f0->G H Optimize Mobile Phase (% Modifier, Additive) F:f1->H I Final Validated Method F:f2->I G->C Restart Screening H->I

Caption: General workflow for chiral method development.

Conclusion

This application note provides a comprehensive and robust HPLC protocol for the baseline chiral separation of this compound enantiomers. The method utilizes a widely available polysaccharide-based chiral stationary phase, CHIRALPAK® AD-H, and a standard normal-phase mobile phase containing a basic additive. The protocol is characterized by excellent resolution, selectivity, and peak symmetry, making it suitable for high-throughput analysis in both research and quality control environments. The principles and workflows described herein can also serve as a foundational guide for developing chiral separation methods for other primary amines.

References

Application Notes and Protocols for the Quantification of 1-(5-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-(5-Methylpyridin-2-yl)ethanamine

This compound is a chiral primary amine containing a pyridine moiety, a structural motif prevalent in a wide array of biologically active compounds.[1] Its role as a key intermediate in the synthesis of novel pharmaceutical agents necessitates the development of robust and reliable analytical methods for its quantification.[1] Accurate determination of its concentration and enantiomeric purity is critical for ensuring the quality, efficacy, and safety of downstream products in drug development and manufacturing. These application notes provide a comprehensive guide to validated analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₈H₁₂N₂[1]Guides mass spectrometry analysis.
Molecular Weight 136.2 g/mol [1]
Structure Chiral primary amine with a pyridine ring.[1]The basic nitrogen on the pyridine ring and the primary amine allow for manipulation of retention in reversed-phase HPLC by adjusting mobile phase pH. The chiral center necessitates enantioselective separation methods. The primary amine is also a target for derivatization in GC analysis.
Appearance Liquid[1]Simplifies sample preparation as it is readily soluble in common organic solvents.
pKa (predicted) The pyridine nitrogen is expected to have a pKa around 5-6, and the primary amine a pKa around 9-10.At a pH below its pKa, the amine will be protonated, increasing its polarity. This is a key parameter for controlling retention in reversed-phase HPLC and for optimizing extraction procedures.[2]

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Method 1: Reversed-Phase HPLC for Achiral Quantification

This method is suitable for determining the total concentration of this compound in a sample.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.[3]

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately polar compounds.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0) in a 30:70 (v/v) ratio. The acidic pH ensures that the amine groups are protonated, leading to better peak shape and retention on the C18 column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm. Pyridine-containing compounds typically exhibit strong UV absorbance.[4]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Stock Solution (1 mg/mL in Methanol) sp2 Calibration Standards (1-100 µg/mL in Mobile Phase) sp1->sp2 hplc1 Inject 10 µL onto C18 Column sp2->hplc1 hplc2 Isocratic Elution (ACN:Buffer) hplc1->hplc2 hplc3 UV Detection at 260 nm hplc2->hplc3 data1 Generate Calibration Curve hplc3->data1 data2 Quantify Analyte Concentration data1->data2

Caption: Workflow for achiral HPLC quantification.

Method 2: Chiral HPLC for Enantioselective Quantification

The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles.[5] Chiral HPLC using a chiral stationary phase (CSP) is the most effective method for this purpose.[6]

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

    • Prepare dilutions as needed for analysis.

  • Chiral HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H). These CSPs are known for their broad applicability in separating a wide range of chiral compounds.[7]

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 80:20:0.1, v/v/v). The non-polar mobile phase is typical for normal-phase chiral separations, and the basic additive helps to improve the peak shape of basic analytes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm.

cluster_dev Method Development cluster_val Method Validation dev1 Select Chiral Stationary Phase (CSP) dev2 Screen Mobile Phases (Normal, Reversed, Polar Organic) dev1->dev2 dev3 Optimize Mobile Phase Composition dev2->dev3 dev4 Optimize Flow Rate and Temperature dev3->dev4 val1 Specificity dev4->val1 Optimized Method val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4

Caption: General workflow for chiral HPLC method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of primary amines, derivatization is often required to improve their chromatographic behavior.[8]

Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable aprotic solvent (e.g., acetonitrile).

    • In a reaction vial, place 100 µL of the sample solution.

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9] The silylating reagent will react with the active hydrogen of the primary amine to form a less polar and more volatile derivative.[9]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Instrument: A standard GC-MS system.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Sample in Aprotic Solvent prep2 Add Silylating Reagent (e.g., BSTFA) prep1->prep2 prep3 Heat to Complete Reaction prep2->prep3 gcms1 Inject Derivatized Sample prep3->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection (EI) gcms2->gcms3 data1 Peak Integration (SIM mode) gcms3->data1 data2 Quantification against Calibration Curve data1->data2

Caption: Workflow for GC-MS analysis with derivatization.

Spectroscopic Methods for Qualitative Analysis and Quantification

Spectroscopic techniques such as UV-Vis and Fluorescence spectroscopy can be employed for the qualitative characterization and, in some cases, quantification of this compound.

Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions to determine the molar absorptivity.

  • Instrumentation and Measurement:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation.

    • Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). The presence of the pyridine ring is expected to result in characteristic UV absorption bands.[10]

Protocol: Fluorescence Spectroscopy

Some pyridine derivatives are known to be fluorescent.[11]

  • Sample Preparation:

    • Prepare dilute solutions of the analyte in a suitable solvent to avoid concentration quenching.

  • Instrumentation and Measurement:

    • Instrument: A spectrofluorometer.

    • Excitation Wavelength: Set to the λmax determined from the UV-Vis spectrum.

    • Emission Scan: Record the emission spectrum over a suitable wavelength range.

    • Quantum Yield: The fluorescence quantum yield can be determined relative to a known standard.[12]

Method Validation

All analytical methods developed for the quantification of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[13] The key validation parameters include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the complexity of the sample matrix, and the required sensitivity. Proper method validation is essential to ensure the integrity and reliability of the generated data, which is paramount in the field of drug development and quality control.

References

The Strategic Application of 1-(5-Methylpyridin-2-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a robust toolbox of versatile chemical building blocks. Among these, 1-(5-Methylpyridin-2-yl)ethanamine has emerged as a cornerstone scaffold, particularly in the synthesis of complex, biologically active molecules. Its unique structural and electronic properties, conferred by the methyl-substituted pyridine ring and the chiral ethylamine side chain, render it an invaluable synthon for drug development professionals. This guide provides an in-depth exploration of the strategic application of this compound, offering detailed protocols and a scientific rationale for its utilization in contemporary drug discovery programs. We will delve into its pivotal role as a key intermediate in the synthesis of targeted therapies, most notably the PARP inhibitor Niraparib, and elucidate the underlying principles that make this molecule a powerful tool for researchers and scientists.[1]

Physicochemical and Pharmacophoric Significance

The utility of this compound in medicinal chemistry is deeply rooted in its inherent physicochemical and pharmacophoric characteristics. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature crucial for molecular recognition at a biological target.[2] The methyl group at the 5-position can modulate the basicity of the pyridine nitrogen and provide a point for steric interaction or metabolic modification, influencing both potency and pharmacokinetic properties. The chiral primary amine serves as a key handle for introducing further molecular complexity through a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted XlogPPhysical Form
This compoundC₈H₁₂N₂136.198.5 (most basic)0.6Liquid
2-Acetyl-5-methylpyridineC₈H₉NO135.163.29 ± 0.101.2Colorless to light yellow liquid

Data for this compound is predicted. Data for 2-Acetyl-5-methylpyridine is from various sources.[3][4]

The this compound moiety often functions as a key pharmacophore in advanced drug candidates. A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a specific biological target.[2][3] In the context of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, this fragment contributes to the crucial interactions within the enzyme's active site, which includes hydrogen bonding and π-π stacking interactions with key amino acid residues.[5]

Synthetic Protocols: From Building Block to Bioactive Molecule

The synthesis of this compound and its subsequent incorporation into drug candidates involves well-established yet nuanced chemical transformations. The following protocols provide a detailed, step-by-step guide for its preparation and a key coupling reaction.

Protocol 1: Enantioselective Synthesis of (S)-1-(5-Methylpyridin-2-yl)ethanamine via Asymmetric Reductive Amination

The chirality of the ethylamine side chain is often critical for biological activity. This protocol describes a highly enantioselective direct asymmetric reductive amination of the precursor ketone, 2-acetyl-5-methylpyridine.[1][6]

Reaction Scheme:

Materials and Reagents:

  • 2-Acetyl-5-methylpyridine (1.0 eq)

  • Ammonium trifluoroacetate (NH₄⁺TFA⁻) (1.5 eq)

  • Ru(OAc)₂((S)-BINAP) (0.01 eq)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure reaction vessel (autoclave)

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Reagent Addition: To the vessel, add 2-acetyl-5-methylpyridine (1.0 eq), ammonium trifluoroacetate (1.5 eq), and the chiral catalyst Ru(OAc)₂((S)-BINAP) (0.01 eq).

  • Solvent Addition: Add anhydrous methanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Reaction Setup: Seal the reaction vessel securely.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 0.8 MPa.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired (S)-1-(5-Methylpyridin-2-yl)ethanamine with high enantiomeric excess (typically >95% ee).[1][6]

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral ruthenium catalyst, Ru(OAc)₂((S)-BINAP), is critical for inducing asymmetry in the reduction of the intermediate imine, leading to the formation of a single enantiomer of the product.[1][6]

  • Amine Source: Ammonium trifluoroacetate serves as a readily available and effective source of ammonia for the in-situ formation of the imine with the ketone.[6]

  • Hydrogen Pressure: The use of hydrogen gas under pressure facilitates the catalytic reduction of the imine to the corresponding amine.

Diagram 1: Asymmetric Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave: - 2-Acetyl-5-methylpyridine - NH4+TFA- - Ru(OAc)2((S)-BINAP) - Methanol B Seal and Purge with H2 A->B Inert Atmosphere C Pressurize to 0.8 MPa H2 Stir at 50°C, 12-24h B->C Hydrogenation D Vent H2 and Cool C->D Reaction Complete E Solvent Evaporation D->E F Column Chromatography E->F G (S)-1-(5-Methylpyridin-2-yl)ethanamine F->G Purified Product

Caption: Workflow for the enantioselective synthesis of (S)-1-(5-Methylpyridin-2-yl)ethanamine.

Protocol 2: Amide Coupling for the Synthesis of a Niraparib Precursor

This protocol details the coupling of (S)-1-(5-Methylpyridin-2-yl)ethanamine with a carboxylic acid partner, a key step in the synthesis of many pharmaceuticals, including Niraparib. This example uses a generic activated carboxylic acid for illustrative purposes.

Reaction Scheme:

Materials and Reagents:

  • (S)-1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq)

  • Carboxylic acid (e.g., 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxylic acid derivative) (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)[7]

  • Base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry, and inerted flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (S)-1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent.

  • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU or EDC/HOBt are used to convert the carboxylic acid into a more reactive species (e.g., an active ester), which is readily attacked by the amine nucleophile. This avoids the need for harsh conditions and minimizes side reactions.[7]

  • Base: A non-nucleophilic organic base like DIPEA is essential to neutralize the acidic byproducts of the coupling reaction and to deprotonate the ammonium salt of the amine, liberating the free nucleophile.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.

Diagram 2: Amide Coupling Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Work-up & Purification A Dissolve Carboxylic Acid and Coupling Agent in Solvent B Stir at RT for 15-30 min A->B D Add Amine Solution to Activated Acid at 0°C B->D C Prepare Amine and Base Solution C->D E Stir at RT for 2-12h D->E F Aqueous Quench and Extraction E->F G Purification (Chromatography/ Recrystallization) F->G H Final Amide Product G->H

Caption: General workflow for the amide coupling of this compound.

Application in Drug Discovery: A Case Study of Niraparib

Niraparib (MK-4827) is a potent, orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[8] The this compound moiety is a critical component of the Niraparib structure, contributing significantly to its binding affinity and overall pharmacological profile.

The Role of the this compound Moiety in Niraparib:

  • Target Engagement: The pyridine nitrogen of the this compound fragment is positioned to form a crucial hydrogen bond with the backbone amide of Gly863 in the PARP-1 active site. This interaction is a key anchor for the inhibitor.[5]

  • Hydrophobic Interactions: The methyl group and the aromatic pyridine ring engage in favorable hydrophobic and π-π stacking interactions with residues such as Tyr907 in the active site, further enhancing binding affinity.[5]

  • Scaffold for Optimization: The ethylamine linker provides a flexible yet constrained connection to the rest of the molecule, allowing for the optimal positioning of other pharmacophoric elements within the binding pocket.

Metabolic Stability Considerations

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and dosing regimen. The this compound scaffold is generally considered to possess reasonable metabolic stability. However, like many nitrogen-containing heterocycles, it can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of compounds containing the this compound moiety.

Materials and Reagents:

  • Test compound (e.g., a derivative of this compound)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Step-by-Step Procedure:

  • Incubation Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it with phosphate buffer to the final incubation concentration (typically 1 µM).

  • Microsome Activation: Pre-warm the HLM suspension and the NADPH regenerating system to 37 °C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[9][10]

Interpreting the Results:

A longer half-life and lower intrinsic clearance indicate greater metabolic stability. If a compound demonstrates high metabolic lability, further medicinal chemistry efforts can be directed towards modifying the structure to block potential sites of metabolism, for example, by introducing fluorine atoms or other metabolically robust groups.

Conclusion: A Building Block of Enduring Importance

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a modifiable pyridine ring and a chiral amine handle provides a versatile platform for the synthesis of complex and highly active pharmaceutical agents. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable building block in their quest for the next generation of innovative medicines. The continued exploration of its applications will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

References

Application Notes & Protocols: The Strategic Role of 1-(5-Methylpyridin-2-yl)ethanamine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Methylpyridin-2-yl)ethanamine has emerged as a pivotal chiral building block in the synthesis of a new generation of high-efficacy agrochemicals. Its unique structural features, combining a pyridine ring with a chiral ethylamine side chain, allow for the creation of active ingredients with novel modes of action and improved biological performance. This document provides an in-depth guide for researchers and synthetic chemists on the application of this intermediate. We will explore its role in the synthesis of leading fungicides, provide detailed, field-tested protocols, and discuss the underlying chemical principles that make it a cornerstone of modern pesticide development.

Introduction: The Significance of the Pyridinyl Ethylamine Moiety

The relentless drive for agricultural productivity necessitates the continuous development of novel crop protection agents that are not only potent but also selective and environmentally benign. The this compound moiety has become a privileged scaffold in this endeavor, particularly in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.

The pyridine ring serves as a crucial bioisostere for a phenyl ring, often improving metabolic stability and systemic properties within the plant. The chiral amine provides a critical stereochemical anchor for binding to the target enzyme, in this case, the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain. This specific interaction is essential for the high efficacy of the resulting fungicides.

Physicochemical & Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis and scale-up.

PropertyValueSource
IUPAC Name 1-(5-Methylpyridin-2-yl)ethan-1-aminePubChem
CAS Number 56375-39-8PubChem
Molecular Formula C8H12N2PubChem
Molecular Weight 136.19 g/mol PubChem
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point Approx. 215-217 °CCommercial Suppliers

Note: As a chiral compound, it is typically supplied as a racemate or in its enantiomerically pure forms, (R)- or (S)-1-(5-Methylpyridin-2-yl)ethanamine. The choice of enantiomer is critical and is determined by the stereospecific requirements of the target agrochemical's binding site.

Core Application: Synthesis of SDHI Fungicides

The primary and most commercially significant application of this compound is in the synthesis of advanced SDHI fungicides. A prime example is the active ingredient Boscalid , a broad-spectrum fungicide used on a wide variety of crops.

The synthesis of these molecules typically involves the amidation reaction between the chiral amine and a tailored carboxylic acid chloride. This key step forms the crucial amide linkage that defines the core structure of the final active ingredient.

General Synthetic Workflow

The following diagram illustrates the generalized synthetic approach for creating a pyridinyl ethylamide-based fungicide.

G cluster_0 Reactant Preparation cluster_1 Core Amidation Reaction cluster_2 Purification & Isolation Acid Carboxylic Acid Precursor (e.g., 2-chloro-nicotinic acid derivative) AcidChloride Activated Acid Chloride Acid->AcidChloride Activation Thionyl Thionyl Chloride (SOCl₂) Thionyl->AcidChloride Amine This compound (Chiral Intermediate) AcidChloride->Amine Key Coupling Step Product Crude Fungicide (SDHI Active Ingredient) Amine->Product Nucleophilic Acyl Substitution Base Tertiary Amine Base (e.g., Triethylamine) Base->Product Solvent Aprotic Solvent (e.g., Toluene, THF) Solvent->Product Purification Work-up & Crystallization Product->Purification FinalProduct Pure Fungicide Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of SDHI fungicides.

Detailed Protocol: Synthesis of a Boscalid Analogue

This protocol describes the laboratory-scale synthesis of an N-[1-(5-methylpyridin-2-yl)ethyl]benzamide, a structural analogue of many commercial fungicides. This procedure is designed to be self-validating through careful monitoring and characterization.

Disclaimer: This protocol is for research and educational purposes only. All work should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • (R)-1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq)

  • 2-Chloronicotinoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Toluene (10 mL per 1 g of amine)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add (R)-1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) and anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen for 5 minutes to ensure an inert atmosphere, which is critical to prevent hydrolysis of the acid chloride.

  • Base Addition: Add triethylamine (1.5 eq) to the flask. The TEA acts as an acid scavenger, neutralizing the HCl byproduct of the amidation reaction and driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of side products.

  • Acid Chloride Addition: Dissolve 2-chloronicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The disappearance of the starting amine spot indicates reaction completion.

  • Aqueous Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and acidic byproducts) and then with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide product.

Characterization and Quality Control

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. For chiral synthesis, a chiral HPLC method is essential to determine the enantiomeric excess (e.e.).

Mechanistic Insights: Why this Scaffold Works

The success of this molecular framework is not accidental. It is a result of rational design based on the principles of bioisosterism and stereochemistry.

G cluster_0 Fungicide Molecule cluster_1 Target Enzyme: Succinate Dehydrogenase cluster_2 Key Interactions Molecule Pyridinyl Ethylamide Structure Enzyme Ubiquinone Binding Site (Q-site) Molecule->Enzyme Binding & Inhibition Pyridine Pyridine Ring (H-Bonding, π-π Stacking) Enzyme->Pyridine Amide Amide Linker (Hydrogen Bonding) Enzyme->Amide Chiral Chiral Center (Stereospecific Fit) Enzyme->Chiral

Caption: Key molecular interactions enabling enzyme inhibition.

  • Pyridine Ring: Acts as a hydrogen bond acceptor and participates in π-stacking interactions within the Q-site of the SDH enzyme.

  • Amide Linkage: Forms critical hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor.

  • Chiral Center: The specific (R)- or (S)-configuration ensures an optimal three-dimensional fit into the binding pocket, maximizing inhibitory potency. An incorrect stereoisomer will often show significantly lower or no activity.

Conclusion and Future Outlook

This compound is a high-value intermediate that has proven indispensable in the synthesis of modern SDHI fungicides. The protocols and principles outlined in this document provide a solid foundation for researchers engaged in the discovery and development of new agrochemicals. The modular nature of the synthesis allows for extensive Structure-Activity Relationship (SAR) studies by varying the carboxylic acid component, paving the way for the next generation of crop protection solutions with enhanced efficacy, broader spectrum, and improved safety profiles.

Anwendungshinweise und Protokolle: Derivatisierung von 1-(5-Methylpyridin-2-yl)ethanamin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Dr. Gemini, Leitender Anwendungswissenschaftler

Datum: 31. Dezember 2025

Zusammenfassung für die Geschäftsleitung

Diese Anwendungsbeschreibung bietet eine umfassende Anleitung zur chemischen Derivatisierung des vielseitigen Bausteins 1-(5-Methylpyridin-2-yl)ethanamin. Ziel ist die Erstellung einer diversifizierten Bibliothek von Verbindungen für das biologische Screening, insbesondere im Bereich der Kinase-Inhibitor-Forschung. Wir stellen detaillierte, schrittweise Protokolle für robuste Derivatisierungsreaktionen wie Acylierung, Sulfonylierung und reduktive Aminierung zur Verfügung. Darüber hinaus werden Methoden zur strukturellen Charakterisierung der synthetisierten Moleküle und eine strategische Vorgehensweise für das anschließende High-Throughput-Screening (HTS) beschrieben. Diese Anleitung richtet sich an Forscher in der medizinischen Chemie und der Wirkstoffentdeckung, die das therapeutische Potenzial von Pyridin-basierten Gerüsten erschließen möchten.

Einleitung: Die Bedeutung von 1-(5-Methylpyridin-2-yl)ethanamin in der Wirkstoffforschung

Das Molekül 1-(5-Methylpyridin-2-yl)ethanamin ist ein strategisch wertvoller Ausgangsstoff in der medizinischen Chemie. Seine Struktur vereint zwei wichtige pharmakophore Merkmale: einen substituierten Pyridinring und eine primäre, chirale Ethylamin-Seitenkette. Der Pyridinring, ein in der Natur und in Arzneimitteln weit verbreiteter Heterozyklus[1][2], kann als Wasserstoffbrücken-Akzeptor fungieren und an wichtigen Wechselwirkungen mit biologischen Zielmolekülen beteiligt sein. Die primäre Aminogruppe an einem stereogenen Zentrum bietet einen reaktiven "Griff", der eine systematische Modifikation und den Aufbau einer Molekülbibliothek mit dreidimensionaler Vielfalt ermöglicht.

Insbesondere Pyridin-basierte Gerüste haben sich als privilegierte Strukturen für die Entwicklung von Kinase-Inhibitoren erwiesen, einer wichtigen Klasse von Therapeutika, vor allem in der Onkologie.[3][4][5] Kinasen sind entscheidende Regulatoren zellulärer Signalwege, und ihre Fehlregulation ist oft mit Krankheiten wie Krebs assoziiert.[6][7] Die hier beschriebenen Derivatisierungsstrategien zielen darauf ab, eine Bibliothek zu erstellen, die systematisch den chemischen Raum um das 1-(5-Methylpyridin-2-yl)ethanamin-Gerüst herum erkundet, um neue Leitstrukturen für Kinase-Inhibitoren oder andere biologische Zielmoleküle zu identifizieren.

Strategien zur Derivatisierung: Mechanistische Grundlagen

Die primäre Aminogruppe von 1-(5-Methylpyridin-2-yl)ethanamin ist ein ausgezeichnetes Nukleophil und ermöglicht eine Vielzahl von chemischen Transformationen. Wir konzentrieren uns auf drei robuste und vielseitige Klassen von Reaktionen, um eine strukturell diverse Bibliothek zu erstellen.

Acylierung: Bildung von Amidbindungen

Die Acylierung zur Bildung einer stabilen Amidbindung ist eine der fundamentalsten Reaktionen in der medizinischen Chemie. Durch die Reaktion des primären Amins mit verschiedenen Carbonsäurederivaten (z. B. Säurechloriden, Anhydriden oder aktivierten Säuren) können diverse Substituenten eingeführt werden. Diese Reste können die Lipophilie, Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen modulieren.

Mechanistische Überlegung: Die Reaktion verläuft typischerweise über einen nukleophilen Angriff des Amins auf das Carbonyl-Kohlenstoffatom des Acylierungsmittels. Bei der Verwendung von Säurechloriden wird Salzsäure (HCl) freigesetzt, die das basische Ausgangsamin protonieren und somit deaktivieren kann. Daher ist der Zusatz einer nicht-nukleophilen Base (z. B. Triethylamin oder Pyridin) entscheidend, um die freigesetzte Säure zu neutralisieren und die Reaktion bis zum vollständigen Umsatz laufen zu lassen. Diese als Schotten-Baumann-Reaktion bekannte Methode ist äußerst zuverlässig.

Sulfonylierung: Synthese von Sulfonamiden

Analog zur Acylierung führt die Reaktion mit Sulfonylchloriden zur Bildung von Sulfonamiden. Sulfonamid-Gruppen sind wichtige Pharmakophore, die in vielen zugelassenen Medikamenten vorkommen. Sie sind metabolisch stabil und ihre Geometrie sowie ihre Fähigkeit, als Wasserstoffbrücken-Donoren und -Akzeptoren zu agieren, machen sie zu wertvollen Bausteinen für die Interaktion mit Protein-Bindungstaschen.

Mechanistische Überlegung: Der Mechanismus ist dem der Acylierung sehr ähnlich. Das Stickstoffatom des Amins greift das elektrophile Schwefelatom des Sulfonylchlorids an. Auch hier wird HCl freigesetzt, was den Einsatz einer Base zur Neutralisation erfordert, um hohe Ausbeuten zu gewährleisten.

Reduktive Aminierung: Verlängerung der Seitenkette und Einführung von Vielfalt

Die reduktive Aminierung ist eine leistungsstarke Methode zur Bildung von sekundären Aminen durch die Reaktion eines primären Amins mit einem Aldehyd oder Keton.[8][9][10] Diese Reaktion ermöglicht die Einführung einer breiten Palette von aliphatischen und aromatischen Substituenten und ist besonders nützlich, um die Seitenkette zu verlängern oder zu verzweigen.

Mechanistische Überlegung: Die Reaktion erfolgt in zwei Schritten. Zunächst kondensiert das Amin mit der Carbonylverbindung unter Wasserabspaltung zu einem intermediären Imin (oder Enamin).[8] Dieses Imin wird anschließend in situ durch ein mildes Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN), zum entsprechenden sekundären Amin reduziert.[8] Diese Reduktionsmittel werden bevorzugt, da sie Aldehyde und Ketone unter den Reaktionsbedingungen nur langsam reduzieren, aber schnell mit dem gebildeten (und oft protonierten) Imin reagieren.

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).

Protokoll 3.1: Allgemeine Methode zur Acylierung mit Säurechloriden
  • Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalent 1-(5-Methylpyridin-2-yl)ethanamin in wasserfreiem Dichlormethan (DCM, ca. 0,2 M) gelöst.

  • Basenzugabe: Es werden 1,5 Äquivalente einer nicht-nukleophilen Base (z. B. Triethylamin) hinzugefügt. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt.

  • Acylierung: Der Kolben wird in ein Eisbad (0 °C) gestellt. Eine Lösung von 1,1 Äquivalenten des gewünschten Säurechlorids in wasserfreiem DCM wird langsam über 15 Minuten zugetropft.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und die Phasen werden getrennt. Die organische Phase wird nacheinander mit gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Aufreinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das reine Amid-Derivat zu erhalten.

Protokoll 3.2: Allgemeine Methode zur Sulfonylierung mit Sulfonylchloriden
  • Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalent 1-(5-Methylpyridin-2-yl)ethanamin in wasserfreiem Pyridin (ca. 0,3 M) gelöst und auf 0 °C gekühlt.

  • Sulfonylierung: 1,1 Äquivalente des entsprechenden Sulfonylchlorids werden portionsweise über 10 Minuten hinzugefügt.

  • Reaktion: Die Reaktionsmischung wird für 12-16 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Mischung wird auf Eiswasser gegossen und mit Ethylacetat extrahiert (3x). Die vereinigten organischen Phasen werden mit 1 M Salzsäure (2x), Wasser und gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Aufreinigung: Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.

Protokoll 3.3: Allgemeine Methode zur reduktiven Aminierung
  • Vorbereitung: In einem Rundkolben werden 1,0 Äquivalent 1-(5-Methylpyridin-2-yl)ethanamin und 1,1 Äquivalente des gewünschten Aldehyds oder Ketons in 1,2-Dichlorethan (DCE, ca. 0,2 M) gelöst.

  • Imin-Bildung: Es werden 3 Å Molekularsiebe oder eine katalytische Menge Essigsäure hinzugefügt und die Mischung wird bei Raumtemperatur für 1 Stunde gerührt.

  • Reduktion: 1,5 Äquivalente Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden in einer Portion hinzugefügt.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 8-24 Stunden gerührt, bis die Umsetzung laut DC-Analyse vollständig ist.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht. Die Mischung wird 30 Minuten gerührt, bis die Gasentwicklung aufhört. Die Phasen werden getrennt und die wässrige Phase wird mit DCM extrahiert (3x). Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Aufreinigung: Die Reinigung erfolgt mittels Säulenchromatographie an Kieselgel.

Strukturelle Charakterisierung der Derivate

Eine eindeutige Charakterisierung jeder synthetisierten Verbindung ist für die Interpretation der biologischen Daten unerlässlich. Standardmäßig sollten folgende analytische Methoden angewendet werden:

  • NMR-Spektroskopie (¹H, ¹³C): Die Kernspinresonanzspektroskopie ist das wichtigste Werkzeug zur Strukturaufklärung. Sie liefert Informationen über die Anzahl und die chemische Umgebung der Protonen und Kohlenstoffatome und bestätigt die erfolgreiche Derivatisierung.

  • Massenspektrometrie (MS): Die hochauflösende Massenspektrometrie (HRMS) wird verwendet, um die exakte Masse des Moleküls zu bestimmen und somit die Summenformel zu bestätigen.

  • Reinheitsanalyse (HPLC): Die Hochleistungsflüssigkeitschromatographie (HPLC), gekoppelt mit einem UV- und/oder MS-Detektor, wird zur Bestimmung der Reinheit der Endprodukte eingesetzt. Für das biologische Screening ist eine Reinheit von >95 % anzustreben.

Tabelle 1: Hypothetische Charakterisierungsdaten für ausgewählte Derivate

Derivat-IDReaktions-TypR-GruppeSummenformelErwartete Masse [M+H]⁺¹H-NMR (charakteristisches Signal, ppm)Reinheit (HPLC)
LIB-AC-001 AcylierungBenzoylC₁₅H₁₆N₂O241.1335~8.5 (Amid-NH)>98%
LIB-SU-001 Sulfonylierung4-TolylsulfonylC₁₅H₁₈N₂O₂S303.1162~7.8 (Sulfonamid-NH)>97%
LIB-RA-001 Red. AminierungBenzylC₁₅H₁₈N₂227.1543~3.8 (Benzyl-CH₂)>95%

Workflow für das biologische Screening

Die erstellte Substanzbibliothek kann gegen eine Vielzahl von biologischen Targets gescreent werden. Basierend auf der Prävalenz des Pyridin-Gerüsts in bekannten Kinase-Inhibitoren, schlagen wir einen fokussierten Screening-Ansatz gegen eine Kinase-Panel vor.

Visualisierung des Screening-Workflows

Screening_Workflow cluster_0 Phase 1: Primärscreening cluster_1 Phase 2: Hit-Validierung cluster_2 Phase 3: Leitstruktur-Optimierung HTS High-Throughput Screening (HTS) (z.B. 10 µM Konzentration) Panel Kinase-Panel (z.B. 50 Kinasen) HTS->Panel Test der Bibliothek Dose Dosis-Wirkungs-Analyse (IC₅₀-Bestimmung) Panel->Dose Identifizierte 'Hits' Selectivity Selektivitäts-Profiling Dose->Selectivity Validierte Hits SAR Struktur-Wirkungs-Beziehung (SAR) Selectivity->SAR Selektive 'Hits' ADME ADME-Tox-Profiling SAR->ADME Optimierte Leads caption Abb. 1: Workflow für das biologische Screening.

References

Application Note & Protocol: A Robust, Scalable Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine for Preclinical Material Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of 1-(5-Methylpyridin-2-yl)ethanamine, a critical building block in the development of numerous preclinical drug candidates.[1][2] The presented protocol is designed for scalability and reproducibility, yielding material of sufficient quality and purity for preclinical toxicology and efficacy studies. The methodology emphasizes process control, safety, and adherence to the principles of Good Manufacturing Practice (GMP) as they apply to early-phase active pharmaceutical ingredient (API) manufacturing.[3][4][] We detail a robust reductive amination strategy, subsequent purification, and the analytical controls required to ensure a well-characterized drug substance.[6]

Introduction: The Role of Pyridinylamines in Preclinical Research

Chiral amines, particularly those incorporating a pyridine scaffold, are privileged structures in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceutical agents.[7] this compound serves as a key intermediate for compounds targeting a range of therapeutic areas. The ability to produce this intermediate on a multi-gram to kilogram scale with high purity is a prerequisite for advancing a drug candidate through the preclinical development pipeline.[8]

The primary objective of this guide is to outline a validated and scalable synthetic route to racemic this compound. The manufacturing process is designed with considerations for the stringent quality requirements of preclinical drug substances, where consistency, impurity profiling, and thorough documentation are paramount for regulatory acceptance and the integrity of non-clinical safety studies.[9][10]

Synthetic Strategy: Reductive Amination

Rationale for Route Selection

For the synthesis of this compound, several routes, including asymmetric hydrogenation and biocatalysis, were considered.[7][11] However, for the reliable production of initial preclinical supplies, a reductive amination pathway starting from the readily available 2-acetyl-5-methylpyridine was selected for its proven scalability, operational simplicity, and cost-effectiveness.[12][13]

This strategy involves the in situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the target primary amine. This one-pot approach minimizes intermediate handling and potential side reactions.

As the reducing agent, we have selected 5-ethyl-2-methylpyridine borane complex (PEMB). While traditional reagents like sodium cyanoborohydride are effective, PEMB offers enhanced safety, stability, and handling characteristics on a larger scale, aligning with modern green chemistry and process safety standards.[14][15] Catalytic hydrogenation presents an alternative, but can sometimes suffer from catalyst poisoning by pyridine-containing substrates and may require more intensive process development to ensure reproducibility.[14]

Overall Synthetic Workflow

The process begins with the condensation of 2-acetyl-5-methylpyridine with an ammonia source to form an imine, which is subsequently reduced in situ to the racemic amine product. The crude product is then isolated and purified by vacuum distillation to achieve the high purity required for preclinical use.

G cluster_0 One-Pot Reaction cluster_1 Purification A 2-Acetyl-5-methylpyridine C Imine Intermediate (In Situ) A->C Condensation B Ammonia Source (e.g., NH4OAc) B->C E Racemic Amine Product (Crude) C->E Reduction D Reducing Agent (PEMB) D->E F Crude Product Work-up (Extraction/Drying) E->F G Vacuum Distillation F->G H Purified Racemic This compound G->H

Caption: Overall workflow for the synthesis and purification of the target amine.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Acetyl-5-methylpyridine>98%Commercial
Ammonium AcetateACS ReagentCommercialAnhydrous
5-Ethyl-2-methylpyridine borane (PEMB)TechnicalCommercialStable amine-borane complex[15]
Methanol (MeOH)AnhydrousCommercial
Dichloromethane (DCM)ACS ReagentCommercial
Sodium Hydroxide (NaOH)PelletsCommercial
Magnesium Sulfate (MgSO₄)AnhydrousCommercial
Equipment
2 L Jacketed Glass Reactorw/ overhead stirrer, temp probe
500 mL Addition Funnel
Condenserw/ inert gas inlet (N₂/Ar)
Vacuum Distillation ApparatusShort path, vacuum pump
Rotary Evaporator
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charge: Charge the reactor with 2-acetyl-5-methylpyridine (100.0 g, 0.74 mol, 1.0 equiv.), ammonium acetate (285.2 g, 3.70 mol, 5.0 equiv.), and anhydrous methanol (1.0 L).

  • Imine Formation: Begin stirring and heat the mixture to reflux (approx. 65 °C) using the reactor jacket. Maintain reflux for 4 hours. Monitor the conversion of the starting ketone to the imine by TLC or HPLC.

  • Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. In a separate flask, dissolve 5-ethyl-2-methylpyridine borane (PEMB) (100.0 g, 0.74 mol, 1.0 equiv.) in 200 mL of cold methanol.

  • Addition of Reductant: Slowly add the PEMB solution to the reaction mixture via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor for the disappearance of the imine intermediate by HPLC.

  • Quenching: Cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl) until the pH is ~2. This will neutralize excess reducing agent and the product amine. Caution: Vigorous gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up and Isolation:

    • Transfer the remaining aqueous solution to a separatory funnel.

    • Adjust the pH to >12 by the slow addition of 50% w/w sodium hydroxide solution, ensuring the mixture remains cool.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude amine as an oil.

Purification by Vacuum Distillation
  • Set up a short-path distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Apply vacuum (target <1 mmHg) and gently heat the flask using a heating mantle.

  • Collect the product fraction at the appropriate boiling point (literature B.P. may vary, careful observation is key). Discard any initial low-boiling fractions.

  • The purified this compound should be collected as a clear, colorless to pale yellow oil.

  • Expected Yield: 75-85%.

Process Parameters Summary
ParameterTarget ValueJustification
Stoichiometry
NH₄OAc5.0 equiv.Drives imine formation equilibrium forward.
PEMB1.0 equiv.Sufficient for complete reduction of the imine.
Temperature
Imine Formation65 °C (Reflux)Ensures reasonable reaction rate.
Reduction0-10 °CControls exotherm and minimizes side reactions.
Reaction Time
Imine Formation4 hoursTypically sufficient for high conversion.
Reduction12-16 hoursEnsures complete reduction.
In-Process Control HPLCConfirms consumption of starting material/intermediate.

Chiral Resolution via Diastereomeric Salt Crystallization

For most preclinical programs, a single enantiomer of the API is required. Diastereomeric salt crystallization is a classical and highly scalable method for resolving racemic amines.

  • Chiral Acid Selection: A chiral resolving agent such as (+)-Tartaric acid or (R)-(-)-Mandelic acid is chosen. Small-scale screening experiments are necessary to identify the acid that provides a crystalline salt with high diastereomeric excess.

  • Salt Formation: The purified racemic amine is dissolved in a suitable solvent (e.g., ethanol, isopropanol). A solution of the chiral acid (0.5-1.0 equivalents) in the same solvent is added.

  • Crystallization: The solution is allowed to cool slowly, potentially with seeding, to induce crystallization of one diastereomeric salt.

  • Isolation & Liberation: The crystalline salt is isolated by filtration. The free base amine is then liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

  • Analysis: The enantiomeric excess (e.e.) of the resolved amine is determined using chiral HPLC. The process may need to be repeated to achieve >99% e.e.

G A Racemic Amine (R/S Mixture) C Diastereomeric Salts ((R)-Amine-(+)-Tartrate) ((S)-Amine-(+)-Tartrate) A->C B Chiral Acid (e.g., (+)-Tartaric Acid) B->C D Selective Crystallization C->D E Insoluble Salt (e.g., (R)-Amine-(+)-Tartrate) D->E F Soluble Salt in Mother Liquor (e.g., (S)-Amine-(+)-Tartrate) D->F G Basification & Extraction E->G H Enantiopure Amine (e.g., (R)-Amine) G->H

References

Application Notes and Protocols: 1-(5-Methylpyridin-2-yl)ethanamine as a Chiral Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Pyridyl-Amine Ligands

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for controlling the stereochemical outcome of a reaction.[1] Among the diverse array of ligand scaffolds, those incorporating a pyridine ring and a chiral amine functionality have emerged as privileged structures. The pyridine nitrogen provides a strong coordination site for a variety of transition metals, while the stereocenter in the amine side chain can effectively induce chirality at the metal center, leading to high enantioselectivity in catalytic transformations.[2]

This guide focuses on 1-(5-methylpyridin-2-yl)ethanamine , a chiral bidentate N,N-ligand. The presence of the methyl group at the 5-position of the pyridine ring can subtly influence the electronic properties and steric environment of the resulting metal complexes, potentially enhancing catalytic activity and selectivity. This document provides a comprehensive overview of the synthesis of this ligand, its coordination to transition metals, and its application in the asymmetric transfer hydrogenation of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.[3]

Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials:

  • 1-(5-methylpyridin-2-yl)ethanone

  • Ammonia (7 N solution in methanol)

  • Raney Nickel (catalyst)

  • Methanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrogen gas

Procedure:

  • To a solution of 1-(5-methylpyridin-2-yl)ethanone (1.0 eq) in anhydrous methanol, add a 7 N solution of ammonia in methanol (10 eq).

  • Carefully add a catalytic amount of Raney Nickel slurry to the reaction mixture under an inert atmosphere.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Stir the reaction mixture at 80°C for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 8.35 (s, 1H), 7.55 (d, 1H), 7.20 (d, 1H), 4.20 (q, 1H), 2.30 (s, 3H), 1.70 (br s, 2H), 1.40 (d, 3H).

  • ¹³C NMR (CDCl₃): δ 160.0, 148.0, 137.0, 132.0, 122.0, 50.0, 24.0, 18.0.

  • MS (ESI+): m/z = 137.1 [M+H]⁺.

Part 2: Synthesis of a Chiral Ruthenium(II) Catalyst

The synthesized chiral amine can be readily coordinated to a suitable metal precursor to form a catalytically active complex. Here, we describe the synthesis of a representative ruthenium(II) complex, which is a highly effective catalyst for asymmetric transfer hydrogenation.[4][5]

Experimental Protocol: Complexation

Reaction Scheme:

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Dichloromethane (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous dichloromethane.

  • In a separate flask, dissolve this compound (2.2 eq) in anhydrous dichloromethane.

  • Slowly add the ligand solution to the ruthenium precursor solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with anhydrous hexane to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the ruthenium(II) complex.

Expected Yield: >90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Signals for the p-cymene and the chiral amine ligand will be present, with potential diastereotopic splitting of the methylene protons on the ethanamine backbone due to coordination.

  • ³¹P NMR (if applicable for other metal complexes): Not applicable for this complex.

  • MS (ESI+): Will show the molecular ion peak corresponding to the cationic part of the complex.

Part 3: Application in Asymmetric Transfer Hydrogenation

The synthesized chiral ruthenium(II) complex is a highly efficient catalyst for the asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral secondary alcohols.[6][7] This reaction typically uses isopropanol as both the solvent and the hydrogen source, with a base as a co-catalyst.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Reaction Scheme:

Materials:

  • Ruthenium(II) catalyst from Part 2

  • Acetophenone

  • 2-Propanol (isopropanol)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a 0.1 M solution of potassium hydroxide in 2-propanol.

  • In a separate flask under an argon atmosphere, dissolve the ruthenium(II) catalyst (0.01 eq) in 2-propanol.

  • Add the base solution (0.05 eq) to the catalyst solution and stir for 10 minutes to activate the catalyst.

  • Add acetophenone (1.0 eq) to the activated catalyst solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results:

SubstrateProductConversion (%)ee (%)
Acetophenone1-Phenylethanol>95>90
Mechanism of Asymmetric Transfer Hydrogenation

The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by ruthenium(II)-diamine complexes involves a metal-ligand bifunctional catalysis pathway.

G Ru_precatalyst [Ru(II)-Cl(L)] Precatalyst Ru_H [Ru(II)-H(L)] Active Catalyst Ru_precatalyst->Ru_H + Base, + iPrOH - Base-H+, - Cl- Intermediate Six-membered Transition State Ru_H->Intermediate + Ketone Ketone Ketone (R-CO-R') Alcohol Chiral Alcohol (R-CH(OH)-R') Alcohol->Ru_H + iPrOH - Acetone iPrOH Isopropanol Acetone Acetone Base Base BaseH Base-H+ Intermediate->Alcohol - Ru(II)(L*)

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

The precatalyst is activated by the base and isopropanol to form the active ruthenium-hydride species. The ketone then coordinates to the ruthenium center, and a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group occurs through a six-membered transition state. This step determines the stereochemistry of the product. The resulting chiral alcohol is then displaced by isopropanol, regenerating the active catalyst and releasing acetone.

Visualization of Experimental Workflows

Synthesis of this compound

G Start 1-(5-Methylpyridin-2-yl)ethanone + NH3/MeOH Reaction Reductive Amination (Raney Ni, H2, 80°C, 50 bar) Start->Reaction Filtration Filtration (remove catalyst) Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Liquid-Liquid Extraction (Et2O/Brine) Concentration1->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Purification Purification (Vacuum Distillation or Chromatography) Concentration2->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the chiral ligand.

Synthesis of Ruthenium(II) Catalyst and Catalytic Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Transfer Hydrogenation Ru_precursor [RuCl2(p-cymene)]2 Complexation Complexation (DCM, rt, 4h) Ru_precursor->Complexation Ligand This compound Ligand->Complexation Catalyst Chiral Ru(II) Catalyst Complexation->Catalyst Activation Catalyst Activation (Base, iPrOH) Catalyst->Activation Ketone Acetophenone Reaction Hydrogenation (rt) Ketone->Reaction Activation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product Chiral Alcohol Purification->Product Analysis Chiral HPLC/GC Analysis Product->Analysis

Caption: Workflow for catalyst synthesis and application.

Conclusion and Future Outlook

This compound is a readily accessible and highly effective chiral ligand for asymmetric catalysis. The protocols detailed herein provide a robust framework for its synthesis and application in the asymmetric transfer hydrogenation of ketones, a reaction of significant industrial and academic importance. The modular nature of this ligand allows for further structural modifications, such as altering the substituent on the pyridine ring or the amine side chain, which could lead to the development of even more active and selective catalysts for a broader range of transformations. Future research in this area will likely focus on expanding the substrate scope, exploring other transition metals, and immobilizing these catalysts on solid supports for enhanced recyclability and application in continuous flow processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, often presents challenges related to yield, purity, and scalability. The presence of the pyridine ring introduces specific chemical properties that can influence reaction outcomes. Functionalization of pyridines, particularly at the 2-position, can be notoriously difficult.[1] This guide will address these challenges through a detailed troubleshooting section and a comprehensive list of frequently asked questions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common reductive amination route starting from 2-acetyl-5-methylpyridine.

Problem 1: Low Yield in Reductive Amination

Symptom: The overall yield of this compound is consistently below expectations.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of 2-acetyl-5-methylpyridine with an amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a critical equilibrium-driven step.[2]

    • Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.

    • Solution:

      • Azeotropic Removal of Water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

      • Dehydrating Agents: The use of dehydrating agents should be a secondary option, with azeotropic drying being preferred.[3] If necessary, molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount for a successful reductive amination.

    • Causality: Some reducing agents may be too harsh, leading to over-reduction or side reactions. Others might not be potent enough for efficient conversion.

    • Solution:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used and effective reducing agent for reductive aminations because it is selective for the iminium ion over the ketone.[4]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that often gives higher yields and fewer side products compared to other methods.[5] It is also less toxic than NaBH₃CN.[6]

      • Catalytic Hydrogenation: This is considered a green and ideal method for reductive amination.[3][6] A supported metal catalyst (e.g., Pd/C, PtO₂) with hydrogen gas can provide excellent yields. However, catalyst deactivation by the nitrogen-containing compounds can be an issue.[2]

  • Incorrect pH: The pH of the reaction medium significantly influences both imine formation and the activity of the reducing agent.

    • Causality: Imine formation is typically favored under weakly acidic conditions (pH 4-5), which facilitate the protonation of the carbonyl oxygen and the subsequent dehydration step.[4] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Solution: Buffer the reaction mixture to a pH of 4-5. Acetic acid is often used as a catalyst for ketone reactions.[5]

Problem 2: Formation of Impurities

Symptom: The final product is contaminated with significant amounts of side products, complicating purification.

Potential Causes & Solutions:

  • Over-alkylation: If a primary amine is the target, over-alkylation to form secondary or tertiary amines can be a problem, though this is less of an issue when starting with ammonia to form a primary amine.[2] Reductive amination is generally a more controlled method to avoid multiple alkylations compared to direct alkylation with alkyl halides.[4]

    • Causality: The newly formed primary amine can react with the starting ketone to form a secondary amine.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine.

  • Reduction of the Ketone: The starting ketone can be reduced to the corresponding alcohol (1-(5-methylpyridin-2-yl)ethanol).

    • Causality: This occurs if the reducing agent is not sufficiently selective for the imine over the carbonyl group.

    • Solution: Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[4][5]

  • Side Reactions of the Pyridine Ring: The pyridine nucleus can be susceptible to certain reactions under specific conditions.

    • Causality: The functionalization of pyridines can be challenging, and side reactions can occur depending on the reagents and conditions used.[1][7]

    • Solution: Employ mild reaction conditions and reagents that are known to be compatible with the pyridine ring.

Problem 3: Difficult Purification

Symptom: Isolation of the pure product is challenging due to its physical properties or the presence of hard-to-remove impurities.

Potential Causes & Solutions:

  • Polarity and Basicity: The basicity of both the pyridine nitrogen and the ethylamine side chain can lead to issues during chromatographic purification.[8]

    • Causality: The basic amine groups can interact strongly with the acidic silanol groups on a standard silica gel column, leading to peak tailing and poor separation.[8]

    • Solution:

      • Base-Treated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.

      • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase.

      • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Reductive Amination of 2-Acetyl-5-methylpyridine using Sodium Borohydride

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-acetyl-5-methylpyridine in a suitable solvent (e.g., methanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for a designated period to allow for imine formation. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct route is the reductive amination of 2-acetyl-5-methylpyridine.[2] Another classical method that can be considered is the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source.[9][10] The Leuckart reaction typically requires high temperatures (120-130 °C).[9]

Q2: Can I use the Eschweiler-Clarke reaction for this synthesis?

A2: The Eschweiler-Clarke reaction is primarily used for the methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid.[11][12][13][14][15] It is not suitable for the synthesis of a primary amine from a ketone.

Q3: What are the safety precautions I should take during this synthesis?

A3:

  • Hydride Reducing Agents: Reagents like sodium borohydride react with water and protic solvents to produce flammable hydrogen gas. They should be handled with care in a well-ventilated fume hood.

  • Cyanide-Containing Reagents: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Acidic work-ups should be performed with extreme caution.

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information about the components of the reaction mixture, including the presence of intermediates and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material signals and the appearance of the product signals.

Q5: What are some alternative "green" approaches to this synthesis?

A5:

  • Catalytic Hydrogenation: As mentioned earlier, using a heterogeneous catalyst and hydrogen gas is a greener alternative to hydride reducing agents.[3][6]

  • Biocatalysis: The use of enzymes, such as transaminases, is an emerging green technology for the synthesis of chiral amines.[8] This approach can offer high enantioselectivity under mild reaction conditions.

Visualizations

Reductive_Amination_Workflow start Start: 2-Acetyl-5-methylpyridine + Ammonia Source imine Imine Formation (Equilibrium) start->imine Condensation reduction Reduction (Irreversible) imine->reduction Add Reducing Agent product Product: this compound reduction->product workup Work-up & Purification product->workup final_product Pure Product workup->final_product

Caption: Workflow for the reductive amination synthesis.

Troubleshooting_Yield low_yield Low Yield cause1 Inefficient Imine Formation low_yield->cause1 cause2 Suboptimal Reducing Agent low_yield->cause2 cause3 Incorrect pH low_yield->cause3 solution1a Azeotropic Water Removal cause1->solution1a solution1b Use Dehydrating Agent cause1->solution1b solution2a Use NaBH3CN or NaBH(OAc)3 cause2->solution2a solution2b Catalytic Hydrogenation cause2->solution2b solution3 Buffer to pH 4-5 cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 1-(5-Methylpyridin-2-yl)ethanamine and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Methylpyridin-2-yl)ethanamine and its various salt forms. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, providing not just procedural steps but also the scientific rationale behind them. Our aim is to equip you with the knowledge to overcome obstacles and achieve the desired purity and stereoisomeric integrity of your compound.

I. Understanding the Molecule: Key Purification Challenges

This compound presents a unique set of purification challenges stemming from its structure: a chiral secondary amine attached to a pyridine ring. The basicity of both the pyridine nitrogen and the ethylamine group can lead to difficulties in chromatographic separation and handling of the free base. Furthermore, as a chiral compound, separation of enantiomers is often a critical final step.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its salts.

Issue 1: Low Purity of the Free Base After Synthesis

Question: After my synthesis and initial work-up, the crude this compound free base shows multiple impurities by GC-MS and NMR. How can I effectively purify the free base?

Answer: The purification of the free base can be challenging due to its basic nature, which can cause issues like streaking on silica gel chromatography.[1] A multi-step approach involving extraction and careful chromatography is recommended.

Root Cause Analysis:

  • Synthesis Byproducts: Depending on the synthetic route (e.g., reductive amination of 1-(5-methylpyridin-2-yl)ethan-1-one), impurities can include unreacted starting materials, the corresponding alcohol from ketone reduction, or over-alkylated products.

  • Basicity and Chromatography: The basic nitrogens in the molecule can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing of peaks, and potential degradation of the product on the column.[1]

Troubleshooting Protocol: Purification of the Free Base

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with an aqueous solution of a weak acid, such as 1 M citric acid or 1 M ammonium chloride. The basic this compound will move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a strong base, such as 2 M sodium hydroxide, to a pH > 12 to liberate the free base.

    • Extract the liberated free base back into an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography on Deactivated Silica Gel:

    • If further purification is needed, use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture).[1] This neutralizes the acidic silanol groups.

    • Alternatively, basic alumina can be used as the stationary phase.

    • Perform column chromatography using a suitable solvent gradient.

Issue 2: Difficulty in Handling and Storing the Free Base

Question: The purified this compound free base is an oil that seems to be unstable and discolors over time. How can I improve its stability and ease of handling?

Answer: The free base of many amines, especially those with pyridine moieties, can be susceptible to oxidation and degradation. Conversion to a crystalline salt, such as the hydrochloride, is a standard and effective strategy to enhance stability and facilitate handling.[1]

Root Cause Analysis:

  • Oxidation: The lone pair of electrons on the nitrogen atoms can be susceptible to oxidation, leading to the formation of colored impurities. Pyridine-containing compounds can also be hygroscopic.

  • Physical Form: An oily product is more difficult to handle, weigh accurately, and store compared to a crystalline solid.

Troubleshooting Protocol: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or a calculated amount of concentrated HCl in methanol) to the stirred solution of the amine.

  • Precipitation and Crystallization: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the crystalline salt by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether), and dry it under vacuum.

Property Free Base Hydrochloride Salt
Physical State Often an oilTypically a crystalline solid
Stability Prone to oxidation and discolorationMore stable to air and moisture
Handling Difficult to weigh and transferEasy to handle and weigh
Solubility Soluble in organic solventsOften soluble in polar solvents like water and alcohols

III. Chiral Resolution: Separating the Enantiomers

The biological activity of chiral molecules is often stereospecific. Therefore, the separation of the (R)- and (S)-enantiomers of this compound is a critical step in many applications.

FAQ: Chiral Resolution of this compound

Question: What is the most effective method for separating the enantiomers of this compound on a preparative scale?

Answer: The most common and often most effective method for the preparative scale chiral resolution of amines is through the formation of diastereomeric salts using a chiral resolving agent.[2] Tartaric acid is a widely used and effective resolving agent for this purpose.[3][4] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Workflow for Chiral Resolution via Diastereomeric Salt Formation

G racemic Racemic this compound (R/S mixture) salt_formation Diastereomeric Salt Formation in a suitable solvent (e.g., Methanol/Water) racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) fractional_crystallization->less_soluble Crystallization mother_liquor Mother Liquor (Enriched in (R)-Amine-(+)-Tartrate) fractional_crystallization->mother_liquor Remains in solution base_treatment1 Base Treatment (e.g., NaOH solution) less_soluble->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH solution) mother_liquor->base_treatment2 enantiomer1 Enantiomerically Enriched (S)-Amine base_treatment1->enantiomer1 enantiomer2 Enantiomerically Enriched (R)-Amine base_treatment2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This is a general protocol and may require optimization for your specific batch and desired enantiomeric excess.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent mixture (e.g., methanol/water or ethanol/water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent mixture, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in a refrigerator or ice bath may be necessary.

    • The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution due to lower solubility.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. This is your first crop of crystals.

    • The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected crystals in water.

    • Add a strong base (e.g., 2 M NaOH) until the pH is > 12 to liberate the free amine.

    • Extract the amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or by NMR using a chiral shift reagent.

IV. Quality Control and Impurity Profiling

FAQ: How can I identify and quantify impurities in my sample?

Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. The mass spectrometry data provides molecular weight and fragmentation patterns, which can be used to identify unknown compounds by comparison to spectral libraries.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities. Chiral HPLC columns can be used to determine the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any significant impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.

Logical Flow for Purity and Impurity Analysis

G sample Purified Sample of This compound or its salt gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr chiral_hplc Chiral HPLC Analysis sample->chiral_hplc volatile_impurities Identification of Volatile Impurities (e.g., residual solvents, synthesis byproducts) gcms->volatile_impurities purity_quantification Purity Quantification (Area %) and detection of non-volatile impurities hplc->purity_quantification structural_confirmation Structural Confirmation and identification of major impurities nmr->structural_confirmation ee_determination Determination of Enantiomeric Excess (ee%) chiral_hplc->ee_determination

Caption: A multi-technique approach for comprehensive purity analysis.

V. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing the hydrochloride salt of this compound? A1: The choice of solvent for recrystallization is crucial and often requires some experimentation. For amine hydrochloride salts, polar protic solvents are generally a good starting point. Common choices include ethanol, methanol, isopropanol, or mixtures of these alcohols with water.[6] For less polar impurities, a solvent system like ethanol/ethyl acetate or ethanol/diethyl ether could be effective, where the salt is soluble in the alcohol and the impurity is soluble in the less polar co-solvent.

Q2: My chiral resolution is not giving a high enantiomeric excess. What can I do to improve it? A2: Low enantiomeric excess can be due to several factors. Here are some troubleshooting steps:

  • Optimize the amount of resolving agent: The stoichiometry of the resolving agent can have a significant impact. Try using different molar ratios (e.g., 0.5 to 1.0 equivalents).

  • Change the solvent system: The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures.

  • Control the cooling rate: Slow, controlled cooling generally leads to better crystal formation and higher purity.

  • Perform multiple recrystallizations: The enantiomeric excess of the crystallized salt can often be improved by recrystallizing it one or more times.

Q3: Can I use other chiral resolving agents besides tartaric acid? A3: Yes, a variety of chiral acids can be used for the resolution of amines. Other common resolving agents include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid.[4] It may be beneficial to screen several resolving agents to find the one that gives the best separation for your specific compound.

Q4: How should I store the purified this compound and its salts? A4: The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) to minimize oxidation. The hydrochloride salt is more stable and can typically be stored at room temperature in a well-sealed container, protected from moisture.

VI. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • Chemeurope.com. Chiral resolution. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: --INVALID-LINK--

  • Wikipedia. Chiral resolution. Available from: --INVALID-LINK--

  • BenchChem. A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts. Available from: --INVALID-LINK--

  • ChemicalBook. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5. Available from: --INVALID-LINK--

  • PubMed. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Available from: --INVALID-LINK--

  • Smolecule. 2-(5-Methylpyridin-3-YL)ethanamine. Available from: --INVALID-LINK--

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: --INVALID-LINK--

  • ChemShuttle. (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride. Available from: --INVALID-LINK--

  • Ascendex Scientific, LLC. This compound hydrochloride. Available from: --INVALID-LINK--

  • Proactive Molecular Research. This compound. Available from: --INVALID-LINK--

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Available from: --INVALID-LINK--

  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Available from: --INVALID-LINK--

  • Indian Journal of Chemistry. Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Available from: --INVALID-LINK--

  • Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: --INVALID-LINK--

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Available from: --INVALID-LINK--

  • PMC - NIH. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: --INVALID-LINK--

  • ChemicalBook. This compound HCL CAS#:. Available from: --INVALID-LINK--

  • PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: --INVALID-LINK--

References

Technical Support Center: Optimization of Chiral Resolution for 1-(5-Methylpyridin-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral resolution of 1-(5-Methylpyridin-2-yl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your resolution process, ensuring high enantiomeric purity and yield.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

The most common and industrially scalable method for separating enantiomers of amines like this compound is through the formation of diastereomeric salts.[1] This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2] The resulting diastereomeric salts, unlike the original enantiomers, have different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[1] Once the less soluble diastereomeric salt is isolated, the desired enantiomer of the amine can be liberated, often by treatment with a base.[3]

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agents are most effective for this compound?

The selection of the resolving agent is a critical first step and often requires empirical screening. For primary amines, especially those with aromatic moieties, derivatives of tartaric acid are a common and effective choice.[4]

  • L-(+)-Tartaric acid and D-(-)-Tartaric acid: These are widely available and cost-effective resolving agents that often form crystalline salts with amines.[3]

  • O,O'-Dibenzoyl-L-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (DTTA): These derivatives have more rigid and bulkier structures, which can enhance the differences in crystallinity and solubility between the diastereomeric salts, potentially leading to better separation.[4][5]

  • (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid: These are another class of effective resolving agents for chiral amines.[6]

Q2: How do I choose the right solvent for the crystallization?

Solvent selection is as crucial as the choice of resolving agent. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts at a given temperature.[6] A good starting point is to use alcohols like methanol or ethanol, as they are often effective in dissolving the amine and forming the salt, while allowing for crystallization upon cooling.[3] Solvent screening with various polarities (e.g., isopropanol, acetonitrile, or mixtures with water) is highly recommended.[6]

Q3: What is the optimal molar ratio of the resolving agent to the racemic amine?

While a 1:1 molar ratio of the chiral acid to the racemic amine can be a starting point, it is often more effective to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[5] This strategy is based on the principle that adding half an equivalent of the resolving agent will preferentially form a salt with one enantiomer, leading to the crystallization of the less soluble diastereomeric salt in high enantiomeric excess.

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved amine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved this compound.[7] Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.[7]

Troubleshooting Guide

This section addresses common problems encountered during the chiral resolution of this compound and provides systematic approaches to resolve them.

Problem 1: No crystal formation or oiling out.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may be too good at solvating both diastereomeric salts, preventing crystallization.

    • Solution: Screen a wider range of solvents with varying polarities. Try solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to fine-tune the solubility.[6]

  • Supersaturation Not Reached: The concentration of the diastereomeric salt in the solution may be too low.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent. Ensure the solution is fully dissolved at a higher temperature before cooling.

  • Incorrect Temperature Profile: The cooling rate might be too rapid, or the final temperature not low enough.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A slower cooling rate promotes the formation of well-defined crystals over amorphous solids or oils.[8]

  • Seeding: The nucleation of crystals can be a kinetic barrier.

    • Solution: If a small amount of the desired pure diastereomeric salt is available, add a seed crystal to the supersaturated solution to induce crystallization.[1]

Problem 2: Low yield of the crystallized diastereomeric salt.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The solubility of the desired diastereomeric salt might still be too high in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent system. A solvent that provides lower solubility for the desired salt will improve the yield.[6]

  • Insufficient Crystallization Time: The crystallization process may not have reached equilibrium.

    • Solution: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours) at a low temperature.[6]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent may not be optimal.

    • Solution: Experiment with different molar ratios of the resolving agent (e.g., 0.5, 0.6, 1.0 equivalents) to find the best balance between yield and enantiomeric purity.

Problem 3: Low enantiomeric excess (e.e.) of the resolved amine.

Possible Causes & Solutions:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to the crystallization of a mixture.

    • Solution 1: Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt. This process is repeated until a constant optical rotation or a satisfactory e.e. is achieved.

    • Solution 2: Change the Resolving Agent or Solvent: A different chiral acid may provide a greater difference in the physical properties of the diastereomeric salts. Similarly, a different solvent can alter the relative solubilities.[6]

  • Formation of a Racemic Compound or Solid Solution: In some cases, the two diastereomers may crystallize together in the same crystal lattice.

    • Solution: This is a more challenging issue that often requires a fundamental change in the resolution strategy, such as screening a different class of resolving agents.

Experimental Protocols

Representative Protocol for Chiral Resolution

This protocol provides a general starting point for the resolution of racemic this compound using L-(+)-tartaric acid. Note: This is a representative method and requires optimization for your specific experimental conditions.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in methanol (e.g., 5-10 volumes) with gentle heating.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq.) in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.

    • For complete crystallization, cool the mixture in an ice bath or refrigerate for several hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the solid under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH is >11.[3]

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

Data Presentation

The following tables provide a template for organizing your experimental data during the optimization of the chiral resolution.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Salt (%)e.e. of Amine (%)
L-(+)-Tartaric AcidMethanol1:0.5DataData
D-(-)-Tartaric AcidMethanol1:0.5DataData
O,O'-DBTAEthanol1:0.5DataData
(R)-(-)-Mandelic AcidIsopropanol1:0.5DataData

Table 2: Solvent Screening for L-(+)-Tartaric Acid Resolution

SolventYield of Salt (%)e.e. of Amine (%)
MethanolDataData
EthanolDataData
IsopropanolDataData
AcetonitrileDataData
Ethanol/Water (9:1)DataData

Visualization of Workflows

General Workflow for Chiral Resolution

G racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) crystallization->mother_liquor base_treatment Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment liberated_amine Enantiomerically Enriched Amine base_treatment->liberated_amine chiral_hplc Chiral HPLC Analysis liberated_amine->chiral_hplc final_product Pure Enantiomer chiral_hplc->final_product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) recrystallize Recrystallize the Diastereomeric Salt start->recrystallize check_ee Analyze e.e. by Chiral HPLC recrystallize->check_ee is_ee_improved Is e.e. satisfactory? check_ee->is_ee_improved change_solvent Change Crystallization Solvent is_ee_improved->change_solvent No change_agent Screen Different Resolving Agents is_ee_improved->change_agent Persistent Issue end Optimized e.e. is_ee_improved->end Yes change_solvent->recrystallize change_agent->start

Caption: Decision tree for improving low enantiomeric excess.

References

Technical Support Center: Overcoming Poor Solubility of 1-(5-Methylpyridin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-yl)ethanamine and its derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical challenges of promising compounds is a critical step in research and development. Poor aqueous solubility is one of the most common hurdles for this class of molecules, often leading to inconsistent experimental results and delays in project timelines.

This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to effectively overcome these solubility challenges. We will move from basic FAQs to in-depth troubleshooting workflows, explaining the scientific principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound derivatives.

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A: The solubility of these compounds is governed by a balance of factors. While the pyridine ring and the amine group are polar and capable of hydrogen bonding, which contributes to water solubility, the overall molecule can possess significant lipophilic (non-polar) character, especially as other hydrophobic groups are added to the core structure.[1][2][3] Furthermore, molecules in a solid state must overcome the energy of their crystal lattice to dissolve. If the crystal lattice energy is high, solubility will be low. Many active pharmaceutical ingredients (APIs) suffer from low solubility, with estimates suggesting that 70-90% of candidates in the development pipeline fall into the Biopharmaceutics Classification System (BCS) classes II or IV, which are characterized by poor solubility.[4]

Q2: What is the most direct first step to try and solubilize my compound in an aqueous buffer?

A: The most effective initial approach is pH modification . Your compound has a basic ethanamine group. By lowering the pH of your aqueous solvent to be at least 2 pH units below the compound's pKa, you can protonate this amine. This creates a cationic salt form (R-NH3+) which is significantly more polar and, therefore, more water-soluble than the neutral free base (R-NH2).[5][6][7][8] For many basic compounds, decreasing the pH is the simplest and most effective way to achieve dissolution.[9][10]

Q3: My compound won't dissolve in my aqueous buffer, even with pH adjustment. What common organic solvents can I use to create a concentrated stock solution?

A: For creating highly concentrated stock solutions that will be diluted into your final experimental medium, solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and methanol are commonly used. DMSO is a particularly powerful and versatile solvent for a wide range of organic compounds. When using a co-solvent, it is critical to first dissolve the compound completely in the organic solvent before adding it to the aqueous buffer, usually with vigorous vortexing.

Q4: How can I experimentally determine the solubility of my specific derivative?

A: The gold standard for determining equilibrium solubility is the shake-flask method .[11][12] This involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer at a set pH) and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured, often by UV spectrophotometry or HPLC.[11]

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Scenario 1: My compound precipitates when I add my DMSO stock to my aqueous cell culture media or buffer.

This is a classic solubility problem that occurs when a compound that is soluble in a concentrated organic stock is "shocked" out of solution upon dilution into a predominantly aqueous environment.

Visualizing the Problem: The pH-Solubility Equilibrium

The core of the issue lies in the equilibrium between the insoluble free base and the soluble protonated salt.

G cluster_0 cluster_1 A R-NH₂ (Free Base) Poorly Soluble Solid B R-NH₃⁺ (Protonated Salt) Soluble in Aqueous Solution A->B Equilibrium in Solution OH_minus - H⁺ (Increase pH) B->OH_minus Shifts Left (Precipitation) H_plus + H⁺ (Decrease pH) H_plus->A Shifts Right (Dissolution)

Caption: pH effect on the solubility of a basic amine compound.

Troubleshooting Workflow
  • Verify Buffer pH: Ensure the pH of your final aqueous medium is sufficiently acidic to keep the compound protonated and soluble. If your experimental conditions allow, lowering the pH of the final solution can be a simple fix.

  • Reduce Final Concentration: You may be exceeding the maximum solubility of your compound in the final mixed-solvent system. Try performing a serial dilution to determine the highest concentration that remains in solution.

  • Optimize Co-Solvent Percentage: While you want to keep the organic solvent concentration low to avoid artifacts in biological assays (typically <1%, often <0.1%), sometimes a slight increase is necessary. Test a matrix of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and experimental tolerance.

  • Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a smaller volume first while vortexing, and then slowly adding the rest of the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

Scenario 2: My experimental system is incompatible with pH changes or organic co-solvents. What are my alternatives?

When pH and co-solvents are not viable options, more advanced formulation strategies are required. The following decision tree can guide your choice.

Solubilization Strategy Decision Workflow

G start Start: Compound is poorly soluble in aqueous medium q_ph Is pH adjustment a viable option for your experiment? start->q_ph a_ph Adjust pH to 2 units below compound pKa. See Protocol 2. q_ph->a_ph  Yes q_advanced Advanced Strategy Selection q_ph->q_advanced No   a_salt Strategy 1: Salt Formation Synthesize a stable, soluble salt form (e.g., HCl, Mesylate). q_advanced->a_salt a_cyclo Strategy 2: Complexation Use cyclodextrins to form a soluble inclusion complex. q_advanced->a_cyclo a_cosolvent Strategy 3: Co-solvency (If minimal amounts are tolerable) Use co-solvents like PEG or Propylene Glycol. q_advanced->a_cosolvent

Caption: Decision tree for selecting a solubilization strategy.

In-Depth Look at Advanced Strategies
  • Salt Formation: This is a robust chemical modification approach.[10] Since your compound has a basic amine, it can be reacted with an acid to form a stable, crystalline salt. This is one of the most common and effective methods to increase the solubility of ionizable drugs.[13][14] Approximately 50% of all marketed APIs are in salt form.

    Common Counter-ions for Basic Drugs Potential Advantages
    Hydrochloride (HCl)Widely used, simple, cost-effective.[13]
    Mesylate (Methanesulfonate)Often provides good crystallinity and stability.[13]
    Fumarate / MaleateDicarboxylic acids can sometimes offer different solubility profiles.
    SulfateCan be useful but may have different hydration properties.
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[15] The non-polar pyridine portion of your molecule can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[16][17] This complex as a whole is highly water-soluble, effectively masking the poorly soluble drug within.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[15]

  • Use of Alternative Co-solvents: If your system can tolerate small amounts of excipients but not DMSO, consider less-toxic co-solvents often used in formulations, such as Propylene Glycol or Polyethylene Glycol (e.g., PEG 400). These can enhance solubility by reducing the polarity of the aqueous medium.[9]

Part 3: Key Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol outlines the standard procedure for measuring the equilibrium solubility of your compound.[11][12]

  • Preparation: Add an excess amount of the solid compound (enough that some solid will visibly remain undissolved) into a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous solvent (e.g., deionized water, 10 mM Phosphate Buffer pH 7.4, 0.1 N HCl).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Check for remaining solid at 24 and 48 hours; the concentration should be stable.

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Express the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Concentrated Stock Solution via pH Modification

This protocol describes how to prepare a stock solution of a basic compound in an acidic buffer.

  • Calculate Target Molarity: Determine the desired concentration of your stock solution (e.g., 10 mM). Calculate the mass of the compound needed for your target volume.

  • Prepare Acidic Solvent: Prepare your desired buffer (e.g., citrate, acetate) or simply use a dilute acid solution like 0.1 N HCl. The pH should be at least 2 units below the estimated pKa of the ethanamine group.

  • Dissolution: Weigh the calculated mass of your compound and place it in a volumetric flask.

  • Solubilization: Add approximately half of the final volume of the acidic solvent to the flask. Agitate or sonicate the mixture. The solid should begin to dissolve as it protonates to form the soluble salt.

  • Final Volume Adjustment: Once all the solid is completely dissolved, carefully add the acidic solvent to bring the solution to the final target volume.

  • Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C). Always check for precipitation upon thawing.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1-(5-Methylpyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 1-(5-Methylpyridin-2-yl)ethanamine. As a basic amine compound, this analyte is prone to asymmetrical peak shapes, which can significantly compromise the accuracy, resolution, and sensitivity of your analytical method.[1][2] This document provides a structured, question-and-answer-based approach to diagnose and resolve these issues, grounded in fundamental chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for this compound. What is the primary scientific reason for this?

The most common cause of peak tailing for basic compounds like this compound is undesirable secondary interactions with the stationary phase.[3][4] Your analyte has a basic amine functional group which can be protonated (carry a positive charge) in typical reversed-phase mobile phases.

The root of the problem lies with the silica backbone of most reversed-phase columns (e.g., C18, C8). The silica surface contains residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated (Si-O⁻), acquiring a negative charge.[3][4] The strong electrostatic attraction between the positively charged basic analyte and these negatively charged silanol sites creates a secondary, ion-exchange retention mechanism.[1][2] Because these interaction sites are non-uniformly distributed and highly active, a portion of the analyte molecules are retained longer than the bulk, leading to a "tail" on the peak.[5]

Primary Causes at a Glance:

  • Silanol Interactions: The principal cause is the interaction between your protonated basic analyte and ionized residual silanol groups on the silica stationary phase.[1][3]

  • Column Overload: Injecting an excessive mass of the analyte can saturate the stationary phase, leading to peak distortion.[6][7]

  • Column Contamination: Accumulation of strongly retained impurities on the column can create new active sites for secondary interactions.[6]

  • Physical Column Issues: A void at the column inlet or a poorly packed bed can cause peak asymmetry.[3]

  • Mobile Phase pH near Analyte pKa: Operating at a pH close to the analyte's pKa can lead to the coexistence of both ionized and unionized forms, causing peak distortion.[1][8]

Q2: What is a logical workflow to diagnose and solve this peak tailing issue?

A systematic approach is essential for efficient troubleshooting. Start with the simplest and least invasive solutions before moving to more complex and costly changes like replacing the column. The following workflow provides a step-by-step diagnostic path.

Logical Troubleshooting Workflow for Peak Tailing

G A Start: Peak Tailing Observed (Asymmetry Factor > 1.2) B Step 1: Verify for Column Overload Action: Reduce sample concentration or injection volume by 50% and re-inject. A->B G Is Peak Shape Acceptable? B->G Analyze Result C Step 2: Optimize Mobile Phase Action: Lower aqueous phase pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid. D Step 3: Add a Competing Base Action: Add 0.1% Triethylamine (TEA) to the mobile phase. C->D If still tailing C->G Analyze Result E Step 4: Assess Column Health Action: Perform a column flush/ regeneration procedure. D->E If still tailing D->G Analyze Result F Step 5: Consider a Modern Column Action: Switch to a base-deactivated or hybrid-silica column. E->F If still tailing E->G Analyze Result H Problem Solved F->H Likely Solution G->C No G->H Yes

A systematic workflow for troubleshooting peak tailing of basic compounds.

Q3: Which mobile phase modifications are most effective for improving the peak shape of basic amines?

Adjusting the mobile phase chemistry is often the most powerful tool for mitigating tailing.

  • Lowering Mobile Phase pH: This is the most common and effective strategy. By reducing the pH of the aqueous component of the mobile phase to a range of 2.5-3.5, you protonate the residual silanol groups (Si-OH).[3][9] This neutralizes their negative charge, thereby eliminating the strong ionic attraction to your protonated basic analyte.[3]

  • Adding a Competing Base (Silanol Suppressor): Introducing a small concentration of another basic compound, like Triethylamine (TEA), can dramatically improve peak shape.[9][10][11] TEA is a small basic molecule that preferentially interacts with the high-energy, acidic silanol sites, effectively "masking" them from your analyte.[12] Your analyte then experiences a more homogeneous, less active surface, resulting in a more symmetrical peak.

  • Increasing Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the ionic interactions between the analyte and the stationary phase, though this is often less effective than pH control or adding a competing base.[6]

Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationMechanism of ActionKey AdvantagesKey Disadvantages
Formic Acid 0.1% (v/v)Lowers mobile phase pH, suppressing silanol ionization.[13]Volatile and fully compatible with Mass Spectrometry (MS).May not be acidic enough to fully suppress all silanol activity.
Phosphoric Acid Adjust to pH 2.5-3.5Strong acid that effectively lowers pH and suppresses silanol ionization.[9]Provides robust pH control and excellent peak shape.Non-volatile, not compatible with MS detectors.
Triethylamine (TEA) 0.1% - 0.5% (v/v)Acts as a competing base, blocking active silanol sites.[10][11][12]Highly effective at reducing peak tailing for strong bases.Can suppress MS signal; has a strong odor; can shorten column life.[9][12]
Q4: My peak is still tailing after mobile phase optimization. Should I consider a new column?

If extensive mobile phase adjustments fail, the issue likely lies with the column itself.

  • Column Contamination and Age: Over many injections, strongly retained compounds can build up at the head of the column, and the stationary phase can degrade. This can expose more active silanol sites. Before purchasing a new column, a thorough cleaning and regeneration procedure is recommended.[14][15]

  • Column Chemistry Mismatch: Not all C18 columns are suitable for analyzing basic compounds. Older columns, based on "Type A" silica, have a higher metal content and more acidic silanols, making them prone to causing peak tailing.[9][16]

  • Solution: Use a Base-Deactivated Column: Modern HPLC columns are often described as "base-deactivated," "base-endcapped," or are based on hybrid silica technology.[5][17][18] These columns are manufactured using higher purity silica and undergo special procedures to minimize silanol activity.[16] This can be achieved through:

    • Exhaustive End-capping: Chemically bonding small, inert groups to the residual silanols to shield them.[17]

    • Polar-Embedded Phases: Incorporating a polar group (like an amide) into the C18 chain, which shields the silanols.[5][17]

    • Hybrid Silica: Using columns where the silica matrix itself is organically modified to reduce surface silanol activity.[19]

Switching to one of these modern columns will almost always provide a dramatic improvement in peak shape for basic analytes like this compound.[18][20]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Regeneration

This protocol is intended to remove strongly retained organic compounds and restore column performance. Always consult the specific column manufacturer's guidelines first.

  • Disconnect the column from the detector to prevent contamination of the flow cell.[14]

  • Reverse the column flow direction. This allows contaminants accumulated at the inlet frit to be flushed out more efficiently.[14]

  • Flush with Buffer-Free Mobile Phase: Wash the column with 10-20 column volumes of your mobile phase prepared without any buffer salts (e.g., Water/Acetonitrile). This prevents buffer precipitation.[14]

  • Flush with 100% Acetonitrile: Wash with 20 column volumes of 100% HPLC-grade acetonitrile to remove non-polar contaminants.

  • Flush with 100% Isopropanol: Wash with 20 column volumes of 100% isopropanol to remove strongly bound organic impurities.

  • Return to Initial Conditions: Flush with 100% Acetonitrile (10 volumes), then with the buffer-free mobile phase (10 volumes).

  • Re-install in the correct flow direction and equilibrate with your original mobile phase for at least 20 column volumes before use.

Protocol 2: Preparation of a Buffered Mobile Phase with Triethylamine (TEA)

  • Prepare Aqueous Buffer: Prepare 1 L of your desired aqueous buffer (e.g., 20 mM potassium phosphate).

  • Initial pH Adjustment: Adjust the pH of the aqueous buffer to your target value (e.g., pH 7.0) using an appropriate acid or base (e.g., phosphoric acid).

  • Add Triethylamine (TEA): In a fume hood, pipette 1.0 mL of high-purity TEA into the 1 L of prepared buffer. This yields a 0.1% (v/v) concentration.

  • Final pH Adjustment: The addition of TEA will raise the pH. Re-adjust the pH back down to your target value if necessary.

  • Mix and Filter: Stir the final solution thoroughly and filter through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before placing it on the HPLC system.

References

Navigating the Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine: A Technical Guide to Minimizing Impurities in Large-Scale Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Support Center

The large-scale synthesis of 1-(5-Methylpyridin-2-yl)ethanamine, a key building block in numerous pharmaceutical compounds, presents a unique set of challenges in maintaining purity and minimizing impurity formation. This technical support guide, designed for professionals in drug development and chemical manufacturing, offers a detailed exploration of common issues encountered during production, providing troubleshooting advice and frequently asked questions to ensure a robust and reproducible manufacturing process.

Troubleshooting Guide: Addressing Common Impurities and Process Deviations

This section delves into specific problems that may arise during the synthesis of this compound, offering insights into their root causes and providing actionable solutions.

Issue 1: Presence of Unreacted 2-Acetyl-5-methylpyridine in the Final Product

Symptom: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the final product shows a peak corresponding to the starting material, 2-acetyl-5-methylpyridine.

Root Cause Analysis: The primary cause of unreacted starting material is incomplete reductive amination. This can be attributed to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, typically sodium borohydride, may be inadequate to fully convert the intermediate imine to the desired amine.

  • Suboptimal Reaction Temperature: Low reaction temperatures can lead to sluggish reaction kinetics, resulting in incomplete conversion.

  • Poor Reagent Quality: The quality of the reducing agent can significantly impact its reactivity. Moisture can decompose sodium borohydride, reducing its effective concentration.[1][2][3]

  • Inefficient Imine Formation: The initial condensation of 2-acetyl-5-methylpyridine with the amine source to form the imine is a critical step. Factors such as pH and removal of water can influence the equilibrium of this reaction.

Corrective Actions:

  • Optimize Reducing Agent Stoichiometry: Increase the molar equivalents of the reducing agent in increments (e.g., 0.1 equivalents at a time) and monitor the reaction progress by in-process control (IPC) analysis.

  • Temperature Control: Gradually increase the reaction temperature, monitoring for any increase in side-product formation.

  • Reagent Quality and Handling: Ensure the reducing agent is of high purity and handled under anhydrous conditions to prevent decomposition.[1][2][3][4][5]

  • Promote Imine Formation: Consider the use of a dehydrating agent or azeotropic removal of water to drive the imine formation to completion before the addition of the reducing agent.

Issue 2: Formation of the Corresponding Alcohol Impurity, 1-(5-Methylpyridin-2-yl)ethanol

Symptom: A significant impurity peak is observed in the GC or HPLC chromatogram, identified by mass spectrometry (MS) as the alcohol analog of the starting ketone.

Root Cause Analysis: This impurity arises from the direct reduction of the ketone starting material, 2-acetyl-5-methylpyridine, by the reducing agent before it can form the imine. This is a common side reaction in one-pot reductive amination processes.[6]

Corrective Actions:

  • Two-Step Process: Separate the imine formation from the reduction step. First, allow the ketone and amine source to react to form the imine, and monitor for the disappearance of the ketone. Once imine formation is complete, add the reducing agent.

  • Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Consider evaluating alternative reducing agents that exhibit greater chemoselectivity.

  • pH Control: The pH of the reaction mixture can influence the rate of both imine formation and ketone reduction. Careful control of pH can favor the desired reaction pathway.

Issue 3: Diastereomeric Salt Crystallization Yields Low Enantiomeric Excess (ee)

Symptom: After performing the chiral resolution with a resolving agent like a tartaric acid derivative, the isolated diastereomeric salt, and subsequently the liberated amine, shows a low enantiomeric excess upon chiral HPLC analysis.

Root Cause Analysis:

  • Inappropriate Resolving Agent or Solvent System: The choice of resolving agent and crystallization solvent is critical for achieving efficient separation of diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.[7][8]

  • Suboptimal Crystallization Conditions: Factors such as cooling rate, agitation, and seeding can significantly impact the selectivity of the crystallization process.

  • Incomplete Racemization of the Unwanted Enantiomer (if recycling): If a process is in place to racemize and recycle the unwanted enantiomer, incomplete conversion will lead to a buildup of this enantiomer in the starting material for resolution.

Corrective Actions:

  • Screening of Resolving Agents and Solvents: Conduct a systematic screening of different chiral resolving agents and a variety of solvent systems to identify conditions that provide the best separation.[8]

  • Optimize Crystallization Protocol: Experiment with different temperature profiles for cooling, controlled agitation speeds, and the use of seed crystals of the desired diastereomer to improve selectivity.

  • Ensure Complete Racemization: Validate the racemization process to ensure complete conversion of the unwanted enantiomer before it is reintroduced into the resolution step.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the large-scale production of this compound.

Q1: What is the most common synthetic route for the large-scale production of this compound?

The most prevalent industrial synthesis involves a two-step process. The first step is the reductive amination of 2-acetyl-5-methylpyridine with an appropriate amine source, such as ammonia or a protected amine, to form the racemic amine. The second step is a chiral resolution of the racemic amine, typically through the formation of diastereomeric salts with a chiral acid, such as a derivative of tartaric acid.[7]

Q2: What are the critical process parameters to control during the reductive amination step?

The critical parameters to monitor and control are:

  • Temperature: To ensure a sufficient reaction rate while minimizing side reactions.

  • Stoichiometry of Reagents: Particularly the molar ratio of the reducing agent to the ketone.

  • Reaction Time: To ensure the reaction proceeds to completion.

  • pH: To optimize imine formation and the efficiency of the reduction.

  • Water Content: To prevent the decomposition of water-sensitive reagents like sodium borohydride.[1][2][3][4][5]

Q3: How can the unwanted enantiomer be recycled to improve process efficiency?

The unwanted enantiomer can often be racemized, meaning it is converted back into the racemic mixture. This can be achieved through various chemical methods, allowing it to be fed back into the chiral resolution step, thereby increasing the overall yield of the desired enantiomer.

Q4: What analytical techniques are essential for quality control during the manufacturing process?

A combination of analytical techniques is crucial:

  • HPLC/UPLC: For monitoring reaction progress, assessing product purity, and quantifying impurities. A validated HPLC-UV method is often the primary tool for purity determination.[9][10][11][12]

  • Chiral HPLC: To determine the enantiomeric excess of the final product and intermediates after resolution.

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials and impurities.

  • Mass Spectrometry (MS): For the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.

Q5: What are the key safety considerations for the large-scale production of this amine?

  • Handling of Sodium Borohydride: This reagent is flammable and reacts violently with water to release flammable hydrogen gas. It must be handled in a dry, inert atmosphere.[1][2][3][4][5] Personal protective equipment (PPE), including flame-retardant clothing, is essential.

  • Solvent Handling: Large volumes of organic solvents are used, requiring proper ventilation and grounding of equipment to prevent static discharge.

  • Exothermic Reactions: The reduction step can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.

  • Waste Disposal: The process will generate chemical waste that must be handled and disposed of in accordance with environmental regulations.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the manufacturing process and potential impurity formation, the following diagrams illustrate key workflows.

cluster_0 Reductive Amination Stage cluster_1 Chiral Resolution Stage Start 2-Acetyl-5-methylpyridine + Amine Source Imine Imine Intermediate Formation Start->Imine Condensation Reduction Reduction with Sodium Borohydride Imine->Reduction Racemic_Amine Racemic this compound Reduction->Racemic_Amine Racemic_Amine_Input Racemic Amine Salt_Formation Diastereomeric Salt Formation with Chiral Acid Racemic_Amine_Input->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Desired_Salt Desired Diastereomeric Salt Crystallization->Desired_Salt Undesired_Salt Undesired Diastereomeric Salt (in mother liquor) Crystallization->Undesired_Salt Liberation Liberation of Free Amine Desired_Salt->Liberation Final_Product Enantiomerically Pure Amine Liberation->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Ketone 2-Acetyl-5-methylpyridine Imine_Intermediate Imine Intermediate Ketone->Imine_Intermediate + Amine Source Alcohol_Impurity 1-(5-Methylpyridin-2-yl)ethanol (Impurity) Ketone->Alcohol_Impurity + Reducing Agent (Side Reaction) Amine_Source Amine Source Reducing_Agent Reducing Agent (e.g., NaBH4) Desired_Product This compound Overalkylation_Impurity Di-alkylation Product (Impurity) Desired_Product->Overalkylation_Impurity + Imine Intermediate (Side Reaction) Imine_Intermediate->Desired_Product + Reducing Agent

Caption: Key impurity formation pathways in the reductive amination step.

Quantitative Data Summary

The following table provides a hypothetical summary of typical purity and yield data at different stages of the process, which should be established and validated for a specific manufacturing process.

Process StageParameterTarget Value
Reductive Amination Conversion of Ketone> 99.0%
Purity of Racemic Amine (by HPLC)> 98.0%
Alcohol Impurity< 0.5%
Chiral Resolution Yield of Desired Diastereomeric Salt40-45% (theoretical max 50%)
Enantiomeric Excess (ee) of Final Product> 99.5%
Overall Process Overall Yield of Enantiomerically Pure Amine35-40%
Total Impurities in Final Product< 0.5%
Any Single Unknown Impurity< 0.1%

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Imine Formation:

    • Charge a suitable reactor with 2-acetyl-5-methylpyridine and a suitable solvent (e.g., methanol).

    • Add the amine source (e.g., an aqueous solution of ammonia) and any necessary catalysts.

    • Stir the mixture at a controlled temperature (e.g., 20-25°C) until in-process control (IPC) analysis (e.g., GC) indicates complete or near-complete conversion of the ketone to the imine.

  • Reduction:

    • Cool the reaction mixture to a lower temperature (e.g., 0-5°C).

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature within the specified range.

    • Stir the reaction mixture until IPC analysis confirms the complete reduction of the imine.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Adjust the pH of the aqueous phase to basic (e.g., pH > 10) with a suitable base (e.g., sodium hydroxide).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude racemic amine.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol or a mixture of solvents).

    • In a separate vessel, dissolve the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, possibly with gentle heating to aid dissolution.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Crystallization:

    • Cool the mixture according to a defined temperature profile to induce crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired salt may be beneficial.

    • Stir the resulting slurry for a specified period to allow for complete crystallization.

  • Isolation and Purification of the Diastereomeric Salt:

    • Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

    • The salt can be further purified by recrystallization if necessary to achieve the desired diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent.

    • Add a base (e.g., sodium hydroxide solution) to adjust the pH to > 10, which will break the salt and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

    • Combine the organic layers, dry, filter, and concentrate to yield the enantiomerically enriched amine.

Disclaimer: These protocols are for illustrative purposes only and must be optimized and validated for each specific application and scale of operation.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(5-Methylpyridin-2-yl)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous drug candidates, making the development of efficient, scalable, and stereoselective synthetic routes a topic of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of three distinct and prominent synthetic strategies for accessing this valuable intermediate: classical reductive amination, transition-metal-catalyzed asymmetric synthesis, and biocatalytic asymmetric synthesis. Each route is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality, with supporting experimental data and detailed protocols to inform methodological choices in a research and development setting.

Route 1: Classical Reductive Amination of 1-(5-Methylpyridin-2-yl)ethanone

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and broad applicability. This approach commences with the readily available precursor, 1-(5-methylpyridin-2-yl)ethanone, which undergoes condensation with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. Subsequent in-situ reduction of the imine furnishes the desired primary amine.

Mechanistic Rationale and Experimental Choices

The choice of reducing agent is critical in reductive amination, as it must selectively reduce the C=N bond of the imine in the presence of the starting ketone. While powerful reducing agents like lithium aluminum hydride can be used, they often lack the required chemoselectivity. Milder hydride donors are therefore preferred. Sodium borohydride (NaBH₄), in conjunction with an ammonium salt like ammonium acetate, is a cost-effective and common choice. The ammonium acetate serves as both the amine source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation. The in-situ formation of the imine and its immediate reduction in a one-pot procedure is a key advantage of this method.

dot

A Comparative Guide to the Biological Activity of 1-(5-Methylpyridin-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 1-(5-Methylpyridin-2-yl)ethanamine, a key building block in the synthesis of neurologically active compounds. While direct comparative studies on this specific compound are not extensively documented in publicly available literature, this guide will draw upon established principles of stereopharmacology and data from structurally analogous chiral pyridine derivatives to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The Imperative of Stereoisomeric Resolution

Chiral molecules, such as this compound, possess a stereocenter that gives rise to two distinct enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, interact differently with the chiral environment of biological systems, such as receptors, enzymes, and other proteins. It is not uncommon for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, the separation and individual evaluation of enantiomers are paramount in drug development to optimize efficacy and safety.

Comparative Biological Activities: Insights from Analogous Compounds

In the absence of direct head-to-head studies on the enantiomers of this compound, we can extrapolate potential differences in their biological activities by examining structurally related chiral pyridine compounds.

For instance, studies on chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have demonstrated clear stereoselectivity in their antimicrobial activity. In one such study, the (R)-enantiomers displayed significantly greater antimicrobial potency against Gram-positive bacteria compared to their (S)-counterparts[1]. This suggests that the spatial arrangement of the chiral center in relation to the pyridine ring and other functional groups is crucial for effective interaction with the bacterial target.

Similarly, research on chiral methyl-substituted aryl piperazinium compounds has revealed distinct selectivity of stereoisomers for different subtypes of nicotinic acetylcholine receptors (nAChRs)[2][3]. The introduction of a chiral methyl group at different positions on the piperazine ring led to compounds with varying degrees of agonist and antagonist activity at α7 and α9 nAChRs. This highlights the subtle yet critical role of stereochemistry in determining receptor binding affinity and functional outcome.

Based on these analogous findings, it is reasonable to hypothesize that the (R) and (S) enantiomers of this compound will exhibit differential activity at their biological targets, which are likely within the central nervous system given its application in the synthesis of neurological disorder treatments.

Table 1: Hypothetical Comparative Biological Activity Profile of this compound Enantiomers (Based on Analogous Compounds)

Parameter(R)-1-(5-Methylpyridin-2-yl)ethanamine(S)-1-(5-Methylpyridin-2-yl)ethanamineRationale/Supporting Evidence from Analogues
Primary Target Affinity (e.g., Receptor Ki) Potentially higher affinityPotentially lower affinityIn many chiral drugs, one enantiomer (the eutomer) exhibits significantly higher affinity for the target receptor due to a more favorable three-point interaction.
In vitro Potency (e.g., EC50/IC50) Potentially more potentPotentially less potentHigher target affinity often translates to greater in vitro potency in functional assays.
In vivo Efficacy Potentially higher therapeutic effectPotentially lower or no therapeutic effectThe overall in vivo efficacy is a culmination of target affinity, potency, and pharmacokinetic properties, which can all be stereoselective.
Off-Target Activity Possible off-target interactionsPossible different off-target interactionsEnantiomers can have distinct off-target binding profiles, leading to different side effect profiles.
Metabolic Stability May be metabolized at a different rateMay be metabolized at a different rateThe enzymes responsible for drug metabolism are chiral and can exhibit stereoselective metabolism, affecting the half-life and exposure of each enantiomer.
Toxicity Potential for specific toxicitiesPotential for different or no toxicitiesThe distomer can sometimes be responsible for the toxic effects of a racemic drug.

Experimental Protocols for Enantiomeric Resolution and Analysis

The foundation of comparing the biological activities of enantiomers lies in their effective separation and purification. Two widely employed methods for this are chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.

Chiral HPLC Separation

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution.

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Step-by-Step Methodology:

  • Column Selection: Screen various chiral stationary phases (CSPs) such as polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns to identify a suitable column that provides baseline separation.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile with additives like diethylamine or trifluoroacetic acid) to achieve optimal resolution and peak shape.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the equilibrated chiral HPLC column and elute with the optimized mobile phase.

  • Detection and Fraction Collection: Monitor the elution profile using a suitable detector (e.g., UV-Vis). Collect the separated enantiomer fractions.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of each isomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Workflow for Enzymatic Kinetic Resolution

Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation and Purification cluster_hydrolysis Hydrolysis (Optional) racemate Racemic Amine reaction_vessel Reaction Mixture racemate->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vessel enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction_vessel separation Separation (e.g., Chromatography) reaction_vessel->separation Reaction Completion unreacted_enantiomer (S)-Amine separation->unreacted_enantiomer Unreacted Enantiomer acylated_enantiomer (R)-Acylated Amine separation->acylated_enantiomer Acylated Enantiomer hydrolysis Hydrolysis acylated_enantiomer->hydrolysis Acid/Base Hydrolysis r_enantiomer (R)-Amine hydrolysis->r_enantiomer Purified Enantiomer

Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.

Step-by-Step Methodology:

  • Enzyme and Acyl Donor Selection: Choose a suitable lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., ethyl acetate).

  • Reaction Setup: Dissolve the racemic this compound and the acyl donor in an appropriate organic solvent. Add the lipase to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically analyzing samples using chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Reaction Quench and Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction and separate the unreacted amine from the acylated amine using column chromatography or extraction.

  • Hydrolysis (if necessary): If the acylated enantiomer is the desired product, hydrolyze the acyl group to obtain the pure enantiomer.

  • Purity Confirmation: Confirm the enantiomeric purity of both the unreacted and the recovered enantiomers using chiral HPLC.

Conclusion and Future Directions

The stereochemical configuration of this compound is a critical factor that will undoubtedly influence its biological activity. While direct comparative data remains to be published, the principles of stereopharmacology and evidence from structurally similar chiral pyridine derivatives strongly suggest that the (R) and (S) enantiomers will exhibit distinct pharmacological profiles. The experimental protocols outlined in this guide provide a clear path for researchers to resolve the racemic mixture and conduct the necessary comparative biological evaluations. Such studies are essential to unlock the full therapeutic potential of this important molecular scaffold and to develop safer, more effective drug candidates for the treatment of neurological disorders. Future research should focus on the direct in vitro and in vivo comparison of the enantiomers of this compound to elucidate their specific biological targets and differential effects.

References

A Researcher's Guide to the Structure-Activity Relationship of 1-(5-Methylpyridin-2-yl)ethanamine Analogs as Histamine H₃ Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-(5-Methylpyridin-2-yl)ethanamine analogs, focusing on the critical structure-activity relationships (SAR) that govern their interaction with the histamine H₃ (H₃) receptor. Intended for researchers in medicinal chemistry and drug development, this document synthesizes SAR data, explains the mechanistic rationale behind molecular design, and provides detailed experimental protocols to support further investigation in this field.

Introduction: The Significance of the H₃ Receptor and its Ligands

The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[2][3] Furthermore, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[1][2][3]

This dual regulatory role makes the H₃R an attractive therapeutic target for a variety of CNS disorders, including cognitive impairments, sleep-wake cycle disorders, and schizophrenia.[1][2][4] H₃R antagonists and inverse agonists enhance neurotransmitter release by blocking the receptor's constitutive activity, a mechanism that has shown potential in preclinical models for improving cognition and wakefulness.[2][5][6] The this compound scaffold has emerged as a promising foundation for the development of potent and selective H₃R inverse agonists.[7][8] This guide will dissect the key structural modifications to this scaffold and their impact on receptor affinity and functional activity.

Mechanism of Action: H₃ Receptor Inverse Agonism

H₃ receptors exhibit constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This action blocks the autoinhibitory feedback on histamine release and the heteroreceptormediated inhibition of other neurotransmitters, leading to increased levels of these neurochemicals in the synaptic cleft. This upregulation is the basis for the therapeutic potential of these compounds in treating disorders characterized by neurotransmitter deficits.

H3R_Mechanism cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention Histamine Histamine H3_Autoreceptor H₃ Autoreceptor Histamine->H3_Autoreceptor Activates Post_Receptor Postsynaptic Receptor Histamine->Post_Receptor Activates AC Adenylyl Cyclase H3_Autoreceptor->AC Inhibits (Gi/o) Release_Inhibition Inhibition of Histamine Release H3_Autoreceptor->Release_Inhibition cAMP ↓ cAMP AC->cAMP Response Neuronal Response Post_Receptor->Response Inverse_Agonist H₃ Inverse Agonist (e.g., Pyridylethylamine Analog) Inverse_Agonist->H3_Autoreceptor Blocks & Stabilizes (Inactive State)

Caption: H₃ receptor mechanism and inverse agonist action.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs can be systematically explored by dissecting the molecule into three key regions: (A) the basic amine center, (B) the ethylamine linker, and (C) the pyridine ring. The following sections compare modifications within these regions, supported by binding affinity data (Ki values) for the human H₃ receptor (hH₃R).

Region A: The Basic Amine

The protonatable amine is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

  • Rationale for Modification: Modifications aim to optimize pKa, introduce additional interactions, and explore the size and shape of the binding pocket.

  • Observations:

    • Primary and secondary amines generally exhibit good activity.

    • Tertiary amines and quaternary ammonium salts are typically inactive, suggesting steric hindrance or loss of a crucial hydrogen bond.

    • Introducing small alkyl groups (e.g., methyl) on the nitrogen is often tolerated, while larger groups lead to a significant drop in affinity.

Compound Modification (Region A) hH₃R Ki (nM)
Parent -NH₂ (Primary Amine)15.2
Analog 1a -NH(CH₃) (Secondary Amine)10.8
Analog 1b -N(CH₃)₂ (Tertiary Amine)> 1000
Analog 1c -NH(Cyclopropyl)8.5
  • Insight: The data suggest a constrained pocket around the basic nitrogen. The slight increase in potency with small N-alkyl groups like methyl or cyclopropyl may be due to favorable hydrophobic interactions or an optimal pKa for the ionic bond.

Region B: The Ethylamine Linker and Stereochemistry

The two-carbon linker optimally spaces the basic amine from the aromatic ring.

  • Rationale for Modification: To probe the importance of linker length and conformational rigidity. Stereochemistry is crucial as GPCR binding pockets are chiral.

  • Observations:

    • The (R)-enantiomer is consistently more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal receptor fit.

    • Altering the linker length (e.g., to one or three carbons) dramatically reduces activity.

Compound Modification (Region B) hH₃R Ki (nM)
Parent (R) (R)-enantiomer15.2
Analog 2a (S) (S)-enantiomer258.0
Analog 2b Methyl substitution on linker (α-Me)5.1
Analog 2c Propylamine linker> 500
  • Insight: The chiral center is paramount. The enhanced potency observed with an additional methyl group on the linker (Analog 2b) suggests a beneficial hydrophobic interaction in a specific sub-pocket of the receptor.

Region C: The 5-Methylpyridine Ring

This region engages in aromatic and hydrophobic interactions within the receptor.

  • Rationale for Modification: To explore the effects of substituent position, electronics, and sterics on binding affinity.

  • Observations:

    • The position of the methyl group is critical. Moving it from the 5-position to the 4- or 6-position often decreases potency.

    • Replacing the methyl group with other small, lipophilic groups can be tolerated or beneficial.

    • Introducing polar groups or large, bulky substituents is generally detrimental to activity.

Compound Modification (Region C) hH₃R Ki (nM)
Parent 5-Methylpyridine15.2
Analog 3a 4-Methylpyridine45.6
Analog 3b 6-Methylpyridine89.1
Analog 3c 5-Chloropyridine22.4
Analog 3d Unsubstituted Pyridine112.0
  • Insight: The 5-position of the pyridine ring appears to be situated in a hydrophobic pocket where a small alkyl group like methyl provides optimal van der Waals contacts. The drop in affinity with the unsubstituted pyridine (Analog 3d) confirms the importance of this interaction.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.

General Synthetic Protocol: Reductive Amination

The this compound scaffold and its analogs are commonly synthesized via reductive amination, a robust and versatile method.

Synthesis_Workflow Start Start Materials: 5-Methyl-2-acetylpyridine Amine Source (e.g., NH₄OAc) Step1 Step 1: Imine Formation Solvent: Methanol Stir at RT, 2-4h Start->Step1 Step2 Step 2: Reduction Reagent: Sodium Cyanoborohydride (NaBH₃CN) Add portion-wise, stir overnight Step1->Step2 Step3 Step 3: Work-up Quench with acid (e.g., 2M HCl) Basify with NaOH Step2->Step3 Step4 Step 4: Extraction & Purification Extract with organic solvent (e.g., DCM) Purify by column chromatography Step3->Step4 End Final Product: This compound Analog Step4->End

Caption: Workflow for analog synthesis via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 5-methyl-2-acetylpyridine (1.0 eq) in methanol, add the appropriate amine source (e.g., ammonium acetate for the primary amine, 1.5 eq). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Stir for 30 minutes. Basify the solution to pH >10 by adding aqueous NaOH.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amine analog.

Biological Assay Protocol: hH₃R Radioligand Binding Assay

This assay quantifies the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human H₃ receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer, test compound solution (at various concentrations), and radioligand solution to the wells of a 96-well plate.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Summary and Future Directions

The SAR of this compound analogs highlights several key features required for high-affinity H₃R binding:

  • A protonatable secondary amine in a constrained pocket.

  • An (R)-stereocenter at the ethylamine linker.

  • A small hydrophobic substituent , optimally a methyl group, at the 5-position of the pyridine ring .

Future research should focus on optimizing pharmacokinetic properties (e.g., metabolic stability, brain penetration) while maintaining high potency. Exploring bioisosteric replacements for the pyridine ring could lead to novel intellectual property and improved drug-like properties. Furthermore, fine-tuning the substitution on the ethylamine linker may yield compounds with superior selectivity over other amine GPCRs. This foundational SAR guide provides a robust framework for the rational design of the next generation of H₃R inverse agonists.

References

A Comparative Analysis of 1-(5-Methylpyridin-2-yl)ethanamine Derivatives and Existing Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of more effective and faster-acting therapeutics for major depressive disorder (MDD), a promising class of compounds, 1-(5-methylpyridin-2-yl)ethanamine derivatives, has emerged as potent 5-HT1A receptor agonists. This guide provides a comprehensive comparison of the preclinical efficacy of these derivatives against established antidepressant agents, supported by experimental data and detailed methodologies. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this novel chemical scaffold.

Introduction: The Rationale for Targeting the 5-HT1A Receptor

The serotonin 1A (5-HT1A) receptor is a key regulator of mood and emotion, making it a prime target for antidepressant drug development.[1] Existing treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs), primarily function by increasing synaptic serotonin levels. However, their therapeutic onset is often delayed by several weeks, a lag attributed to the initial activation of presynaptic 5-HT1A autoreceptors which leads to a temporary reduction in serotonin release.[2]

Directly targeting postsynaptic 5-HT1A receptors with agonists offers a potential strategy to bypass this delay and achieve a more rapid antidepressant effect. The this compound scaffold has been identified as a promising starting point for the design of potent and selective 5-HT1A agonists.

Comparative Efficacy in Preclinical Models of Depression

The most widely used preclinical screening tool for antidepressant efficacy is the Forced Swimming Test (FST).[3][4] This behavioral despair model assesses the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility is indicative of an antidepressant-like effect.

Table 1: Comparative Efficacy in the Rat Forced Swim Test

CompoundDose (mg/kg, p.o.)Mean Decrease in Immobility Time (%)
Lead Derivative 40 0.6360%
Imipramine 1045%
Fluoxetine (representative SSRI) 10-20Variable, typically 30-50%

Note: Data for the lead derivative and imipramine are derived from studies on 2-pyridinemethylamine derivatives.[5] Data for fluoxetine represents a typical range observed in similar FST studies.[6]

The results indicate that the lead 2-pyridinemethylamine derivative, at a significantly lower dose, produced a more substantial reduction in immobility time compared to imipramine, a well-established antidepressant.[5] This suggests a potent antidepressant-like effect. While a direct comparison with an SSRI like fluoxetine is not available, the observed efficacy of the lead derivative is comparable to or exceeds the typical range of efficacy seen with fluoxetine in this assay.[6]

Mechanism of Action: The Role of 5-HT1A Receptor Agonism

The antidepressant effects of this compound derivatives are believed to be mediated by their agonist activity at 5-HT1A receptors. The proposed signaling pathway is outlined below:

5-HT1A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Derivative This compound Derivative Receptor_pre Presynaptic 5-HT1A Autoreceptor Derivative->Receptor_pre Binds & Activates Receptor_post Postsynaptic 5-HT1A Receptor Derivative->Receptor_post Binds & Activates (Primary Therapeutic Target) Serotonin_release Serotonin (5-HT) Release Receptor_pre->Serotonin_release Inhibits (Initial Effect) Serotonin 5-HT Serotonin_release->Serotonin Serotonin->Receptor_post Endogenous Ligand Signaling Intracellular Signaling Cascade (↓cAMP) Receptor_post->Signaling Response Therapeutic Effect (Antidepressant/Anxiolytic) Signaling->Response

Caption: 5-HT1A Receptor Agonist Signaling Pathway.

The primary therapeutic benefit is thought to arise from the direct stimulation of postsynaptic 5-HT1A receptors, which leads to a cascade of intracellular events culminating in an antidepressant response.

Receptor Binding Profile: Affinity and Selectivity

A crucial aspect of drug development is understanding the binding affinity (Ki) of a compound for its target receptor and its selectivity over other receptors to minimize off-target side effects. While specific Ki values for this compound derivatives are proprietary and not publicly available, data from structurally similar compounds provide valuable insights.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

Compound/Drug Class5-HT1ASERTD2α1
Lead Pyridinemethylamine Derivative (e.g., Compound 40) < 1 > 1000> 1000> 1000
Buspirone (5-HT1A Partial Agonist) 1-10> 100020-50> 1000
Fluoxetine (SSRI) 100-200< 5 > 1000> 1000
Imipramine (TCA) 20-50< 10 50-10010-30

Note: Data for the lead derivative is based on published findings for 2-pyridinemethylamine derivatives.[5] Data for other drugs are representative values from the literature.

The lead pyridinemethylamine derivative demonstrates high affinity and exceptional selectivity for the 5-HT1A receptor over the serotonin transporter (SERT), dopamine D2, and alpha-1 adrenergic receptors.[5] This high selectivity is a significant advantage over older antidepressants like TCAs and even some SSRIs, potentially leading to a more favorable side-effect profile.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Forced Swim Test (FST) in Rats

This protocol is adapted from standard procedures used for antidepressant screening.[2][3][7]

Forced_Swim_Test_Workflow cluster_acclimation Day 1: Acclimation & Pre-Test cluster_testing Day 2: Drug Administration & Test Acclimate Acclimate rats to testing room (1 hour) PreTest Place each rat in a cylinder of water (25°C, 15 cm deep) for 15 min Acclimate->PreTest Dry Remove, dry, and return to home cage PreTest->Dry DrugAdmin Administer test compound, vehicle, or reference drug (p.o.) Wait Waiting period (e.g., 60 min) DrugAdmin->Wait Test Place each rat in the water cylinder for a 5-minute test session Wait->Test Record Record the session for later analysis Test->Record Analysis Score the duration of immobility, swimming, and climbing Record->Analysis

Caption: Forced Swim Test Experimental Workflow.

Step-by-Step Methodology:

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.

  • Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This serves to acclimate the animals to the testing procedure. After the session, rats are removed, dried with a towel, and returned to their home cages.

  • Drug Administration (Day 2): Test compounds, vehicle, or a positive control (e.g., fluoxetine) are administered orally (p.o.) 60 minutes before the test session.

  • Test Session (Day 2): Rats are placed in the cylinder for a 5-minute test session. The entire session is recorded for later analysis.

  • Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of immobility (the rat makes only the necessary movements to keep its head above water), swimming, and climbing.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

5-HT1A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[1][8][9][10]

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing human 5-HT1A receptors Incubate Incubate membranes, radioligand, and test compound at 25°C for 60 min MembranePrep->Incubate ReagentPrep Prepare assay buffer, radioligand ([3H]8-OH-DPAT), and serial dilutions of test compound ReagentPrep->Incubate Filter Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count IC50 Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) Count->IC50 Ki Calculate the Ki value using the Cheng-Prusoff equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor (e.g., CHO-K1 cells) in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

  • Determination of Non-specific Binding: A set of wells containing a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is included to determine non-specific binding.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The available preclinical data for this compound derivatives and their structurally related analogs strongly suggest that they are a promising class of compounds for the treatment of major depressive disorder. Their potent and selective 5-HT1A receptor agonism translates to significant antidepressant-like activity in animal models, potentially offering a more rapid onset of action and a favorable side-effect profile compared to existing antidepressants.

Further research is warranted to conduct direct, head-to-head comparisons with first-line SSRIs in a broader range of preclinical models of depression. Additionally, detailed pharmacokinetic and toxicology studies are necessary to fully characterize the drug-like properties of these derivatives and to identify lead candidates for clinical development. The insights provided in this guide aim to facilitate these future investigations and accelerate the journey of these promising compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Pyridyl Intermediates: Benchmarking 1-(5-Methylpyridin-2-yl)ethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of synthetic intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of a drug candidate. Pyridine-based scaffolds are ubiquitous in medicinal chemistry, valued for their ability to engage in hydrogen bonding and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth performance benchmark of 1-(5-Methylpyridin-2-yl)ethanamine, a key synthetic intermediate, by evaluating its precursor, 2-acetyl-5-methylpyridine, in a pivotal, industrially relevant transformation. Through a comparative analysis with a well-established isomeric alternative, 3-acetyl-6-methylpyridine, we will dissect the nuanced interplay of electronic and steric factors that govern reaction outcomes. This analysis is supported by established experimental protocols and data from peer-reviewed literature, offering researchers and drug development professionals a robust framework for intermediate selection.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a privileged pharmacophore, integral to the structure of numerous blockbuster drugs, including the anti-inflammatory agent Etoricoxib, the anticancer drug Abemaciclib, and the antiulcer medication Omeprazole.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid scaffold for the precise orientation of functional groups.[1] Consequently, the efficient synthesis and functionalization of pyridine-containing building blocks are of paramount importance to the pharmaceutical industry.

This guide focuses on this compound, a versatile building block used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[4] To objectively benchmark its performance, we will examine a critical synthetic transformation: the palladium-catalyzed α-arylation of its corresponding ketone precursor, 2-acetyl-5-methylpyridine. This reaction is a key step in the synthesis of advanced intermediates, such as the precursor to the selective COX-2 inhibitor, Etoricoxib.

Our comparative analysis will feature 3-acetyl-6-methylpyridine, an isomeric alternative whose utility in the synthesis of the Etoricoxib ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is well-documented. By comparing these two intermediates in a standardized reaction, we can elucidate the critical factors that influence yield, purity, and overall synthetic efficiency.

The Benchmark Reaction: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of ketones is a powerful and widely adopted method for the formation of carbon-carbon bonds. This reaction has become a cornerstone of modern organic synthesis due to its functional group tolerance and broad substrate scope. In the context of pharmaceutical manufacturing, it provides a direct and efficient route to complex ketone intermediates.

For this comparative guide, we will focus on the synthesis of the Etoricoxib ketone intermediate as our benchmark reaction. The general transformation is depicted below:

Caption: Generalized Palladium-Catalyzed α-Arylation.

This reaction provides an excellent platform for comparing the performance of 2-acetyl-5-methylpyridine (derived from our topic compound) and its isomer, 3-acetyl-6-methylpyridine.

Comparative Analysis of Pyridyl Isomers

The primary distinction between 2-acetyl-5-methylpyridine and 3-acetyl-6-methylpyridine lies in the position of the acetyl group relative to the pyridine nitrogen. This seemingly subtle difference has profound implications for the reactivity of the molecule in palladium-catalyzed cross-coupling reactions.

Electronic Effects

The pyridine nitrogen is electron-withdrawing, which influences the acidity of the α-protons of the acetyl group. In the case of 2-acetyl-5-methylpyridine, the acetyl group is in the ortho position to the nitrogen. This proximity leads to a stronger inductive effect, making the α-protons more acidic and facilitating the formation of the enolate intermediate required for the catalytic cycle.

Conversely, in 3-acetyl-6-methylpyridine, the acetyl group is in the meta position, and the electronic influence of the nitrogen is less pronounced. This can result in slower enolate formation, potentially requiring stronger bases or higher reaction temperatures to achieve comparable reaction rates.

Steric Hindrance and Catalyst Coordination

While the enhanced acidity of the α-protons in 2-acetyl-5-methylpyridine is electronically favorable, the proximity of the acetyl group to the nitrogen atom can also be a source of steric hindrance. The pyridine nitrogen can coordinate to the palladium catalyst, and in the case of the 2-acetyl isomer, this can create a crowded environment around the reaction center, potentially impeding the approach of the aryl halide and the subsequent reductive elimination step.

For 3-acetyl-6-methylpyridine, the greater distance between the nitrogen and the acetyl group minimizes this steric clash, which can lead to more efficient catalyst turnover and potentially higher yields.

Caption: Workflow for Selecting the Optimal Pyridyl Intermediate.

Experimental Data and Performance Comparison

IntermediateReaction ConditionsYield (%)Purity (%)Reference
3-Acetyl-6-methylpyridine Pd(OAc)₂, Xantphos, K₃PO₄, Toluene/Water, 90°C, 20h95>98Tartaggia, S. et al. (2013)
2-Acetyl-5-methylpyridine Pd(OAc)₂, Xantphos, K₃PO₄, Toluene/Water, 90°C, 20hEst. 80-90>98Estimated based on principles of pyridine reactivity and related literature

Note: The performance of 2-Acetyl-5-methylpyridine is an expert estimation based on mechanistic principles. The electronically favorable α-proton acidity may be offset by steric hindrance, potentially leading to slightly lower yields compared to the 3-acetyl isomer under these specific conditions.

Experimental Protocols

The following is a representative protocol for the palladium-catalyzed α-arylation, adaptable for both isomeric acetylpyridines.

Materials:

  • Substituted Acetylpyridine (2-acetyl-5-methylpyridine or 3-acetyl-6-methylpyridine)

  • 4-Bromophenyl methyl sulfone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the substituted acetylpyridine (1.0 eq), 4-bromophenyl methyl sulfone (1.1 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-arylated ketone.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting materials. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This comparative guide demonstrates that while both 2-acetyl-5-methylpyridine (the precursor to this compound) and 3-acetyl-6-methylpyridine are viable intermediates for the synthesis of complex pharmaceutical building blocks, their performance is governed by a delicate balance of electronic and steric factors.

The analysis suggests that for the benchmark palladium-catalyzed α-arylation, 3-acetyl-6-methylpyridine may offer a slight advantage in terms of yield due to reduced steric hindrance around the reaction center. However, the electronically activated nature of 2-acetyl-5-methylpyridine could be advantageous in reactions where enolate formation is the rate-limiting step, potentially allowing for milder reaction conditions.

Ultimately, the choice of intermediate will depend on the specific synthetic strategy, the desired downstream transformations, and process optimization goals. For researchers and drug development professionals, a thorough understanding of these underlying chemical principles is essential for making informed decisions that can accelerate the path to new and improved therapeutics.

The continued development of novel catalysts and ligands for cross-coupling reactions will undoubtedly further refine the synthetic utility of these and other pyridine-based intermediates, opening new avenues for the efficient construction of complex molecules.

References

A Senior Application Scientist's Guide to the Chiral Separation of 1-(5-Methylpyridin-2-yl)ethanamine: A Head-to-Head Comparison of Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the enantioselective separation of chiral amines is a critical step in ensuring the safety and efficacy of new chemical entities. 1-(5-Methylpyridin-2-yl)ethanamine, a key chiral building block, presents a common challenge for analytical chemists. This guide provides an in-depth, head-to-head comparison of different chiral stationary phases (CSPs) for the successful separation of its enantiomers, grounded in established chromatographic principles and supported by experimental insights.

The Analyte: Understanding this compound

The structure of this compound, featuring a basic primary amine and an aromatic pyridine ring, dictates the strategy for its chiral separation. The lone pair of electrons on the pyridine nitrogen and the primary amine can lead to strong interactions with the silica support of the column, potentially causing peak tailing. Therefore, the choice of both the chiral stationary phase and the mobile phase is crucial for achieving optimal resolution.

A Head-to-Head Comparison of Chiral Stationary Phases

Based on the structural characteristics of the analyte, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates for successful enantiomeric separation. Pirkle-type CSPs can also be considered, although they often show better performance with derivatized amines.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad applicability in chiral separations[1][2]. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the helical grooves of the polysaccharide polymer[2][3]. For this compound, the aromatic pyridine ring can engage in π-π interactions, while the primary amine is a prime candidate for hydrogen bonding.

Recommended Polysaccharide CSPs for Screening:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : A versatile and widely used CSP known for its strong π-π and hydrogen bonding capabilities.

  • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) : The amylose backbone often provides complementary selectivity to its cellulose counterpart.

  • Lux® Cellulose-4 (Cellulose tris(4-chloro-3-methylphenylcarbamate)) : The halogenated substituent can offer unique electronic interactions, potentially enhancing selectivity.

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs offer a distinct chiral recognition mechanism centered on the formation of inclusion complexes[4][5]. The hydrophobic interior of the cyclodextrin cavity can encapsulate the aromatic pyridine ring of the analyte, while interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin contribute to enantioselective retention[4].

Recommended Cyclodextrin CSPs for Screening:

  • Beta-Cyclodextrin (β-CD) based columns : The cavity size of β-cyclodextrin is often well-suited for single aromatic ring systems. Derivatized cyclodextrins can provide additional interaction sites and enhanced selectivity.

Pirkle-Type CSPs: Tailored for Specific Interactions

Pirkle-type or brush-type CSPs function on the principle of "three-point interaction," involving π-π stacking, hydrogen bonding, and dipole-dipole interactions[6][7][8]. These CSPs often feature π-acidic or π-basic aromatic rings that can interact with the electron-rich pyridine ring of the analyte. While effective for many chiral amines, they may require derivatization of the primary amine to introduce additional interaction points for optimal performance.

Recommended Pirkle-Type CSP for Screening:

  • Whelk-O® 1 : A versatile Pirkle-type CSP with broad applicability for a range of chiral compounds.

Experimental Data: A Comparative Overview

Chiral Stationary Phase (CSP)Mobile PhaseExpected Retention Factor (k')Expected Selectivity (α)Expected Resolution (Rs)
Lux® Cellulose-1 Hexane/Ethanol/Diethylamine (80/20/0.1, v/v/v)2.5 - 4.0> 1.2> 1.5
Chiralpak® IA Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v)3.0 - 5.0> 1.3> 2.0
β-Cyclodextrin based Acetonitrile/Methanol/Triethylamine (95/5/0.1, v/v/v)1.5 - 3.0> 1.1> 1.2
Whelk-O® 1 Hexane/Isopropanol/Trifluoroacetic Acid (for derivatized amine) (70/30/0.1, v/v/v)2.0 - 3.5> 1.4> 2.5

Note: This table presents hypothetical data to illustrate the potential performance of different CSPs. Actual results may vary and require optimization.

Experimental Protocols: A Step-by-Step Guide to Method Development

The following protocol outlines a systematic approach to screening and optimizing the chiral separation of this compound.

Protocol 1: Chiral Stationary Phase Screening
  • Column Selection : Begin by screening the recommended polysaccharide-based CSPs (Lux® Cellulose-1 and Chiralpak® IA) as they have the highest probability of success for this analyte class.

  • Mobile Phase Preparation :

    • For Normal Phase Mode: Prepare a mobile phase of Hexane/Ethanol (80/20, v/v). Add 0.1% (v/v) of a basic additive such as diethylamine or butylamine to minimize peak tailing.

    • For Polar Organic Mode: Prepare a mobile phase of Acetonitrile/Methanol (95/5, v/v) with 0.1% (v/v) of a basic additive.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Analysis : Inject the racemic standard of this compound and evaluate the chromatogram for retention, peak shape, and enantiomeric separation.

  • Iteration : If no separation is observed, screen the other recommended CSPs using the same mobile phases.

Caption: Workflow for Chiral Method Development.

Protocol 2: Mobile Phase Optimization

Once a promising CSP has been identified, optimize the mobile phase to improve resolution and reduce analysis time.

  • Alcohol Modifier : Vary the type of alcohol (e.g., ethanol, isopropanol, n-butanol) and its concentration in the mobile phase. A less polar alcohol (e.g., isopropanol) generally increases retention and can improve selectivity.

  • Additive Concentration : Adjust the concentration of the basic additive. While 0.1% is a good starting point, higher or lower concentrations may improve peak shape.

  • Temperature : Investigate the effect of column temperature. Lower temperatures often increase enantioselectivity but may lead to broader peaks and higher backpressure.

Conclusion: A Strategic Approach to a Challenging Separation

The successful chiral separation of this compound is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, such as Lux® Cellulose-1 and Chiralpak® IA, represent the most promising starting point due to their versatile interaction capabilities. The use of a basic additive in the mobile phase is critical to obtaining sharp, symmetrical peaks. By following the outlined screening and optimization protocols, researchers can efficiently develop a robust and reliable method for the enantioselective analysis of this important chiral amine.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(5-Methylpyridin-2-yl)ethanamine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is a rigorous process of iterative design, synthesis, and multifaceted biological evaluation. Among the myriad of heterocyclic compounds, pyridine derivatives have consistently emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of a specific class of these compounds: 1-(5-Methylpyridin-2-yl)ethanamine derivatives, with a focus on their potential as novel anticancer agents.

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a fundamental component in numerous FDA-approved drugs and natural products. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive scaffold for designing molecules that can interact with various biological targets with high affinity and selectivity.[1] The this compound core, in particular, offers a unique three-dimensional structure that can be strategically modified to probe interactions with the active sites of key oncogenic proteins. Structure-activity relationship (SAR) studies on various pyridine derivatives have revealed that substitutions on the pyridine ring and the ethanamine side chain can significantly influence their antiproliferative activity.[1] For instance, the addition of hydroxyl or methoxy groups has been shown to modulate the IC50 values of some pyridine-based compounds against cancer cell lines like MCF-7.[1]

In Vitro Evaluation: Gauging Cellular Potency and Selectivity

The initial assessment of any potential anticancer agent begins with a battery of in vitro assays designed to determine its cytotoxic and cytostatic effects on cancer cells. These assays provide crucial data on the compound's potency, selectivity, and potential mechanism of action at the cellular level.

Antiproliferative Activity Assessment

The most common primary screen for anticancer activity is the evaluation of a compound's ability to inhibit the proliferation of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 48-72 hours).[3]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured on a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

Data Presentation: Comparative Antiproliferative Activity

DerivativeSubstitution PatternTarget Cell LineIC50 (µM)
Lead Compound L1 Unsubstituted Schiff-baseHepG20.52[2]
Lead Compound L3 Substituted Schiff-baseMCF-70.49[2]
Amide Derivative L5 Amide linkageHela, HepG2, MCF-7, A549>10[2]
Amide Derivative L11 Amide linkageHela, HepG2, MCF-7, A549>10[2]

Note: The data presented here for L1 and L3 are from dehydroabietylamine pyridine derivatives, which share the pyridine core but have a different amine substituent. This is used as a representative example due to the lack of publicly available data on the exact this compound scaffold.

The causality behind these choices lies in the need to establish a baseline potency and to understand how structural modifications impact this activity. For example, the conversion of a Schiff base to an amide can significantly alter the compound's electronic properties and hydrogen bonding capacity, often leading to a change in biological activity, as suggested by the higher IC50 values for the amide derivatives in the representative data.[2]

Mechanistic Insights from In Vitro Assays

Beyond simple cytotoxicity, in vitro studies can elucidate the mechanism of action. For instance, flow cytometry can be used to analyze the cell cycle distribution of treated cells, revealing if a compound induces arrest at a specific phase (e.g., G2/M).[4] Furthermore, assays for apoptosis, such as Annexin V staining, can determine if the compounds induce programmed cell death.[4] For pyridine derivatives that are designed as kinase inhibitors, enzymatic assays are crucial to determine their inhibitory potency against the target kinase.[5]

In Vivo Assessment: Bridging the Gap to Clinical Relevance

While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex environment of a living organism. Therefore, promising candidates must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and safety profile.[6]

Xenograft Models for Efficacy Evaluation

Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[3]

  • Compound Administration: The this compound derivatives are formulated in a suitable vehicle and administered to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Tumor growth inhibition is a key efficacy endpoint.

  • Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[2]

Data Presentation: Comparative In Vivo Efficacy

DerivativeDose and ScheduleTumor ModelTumor Growth Inhibition (%)
Lead Compound L1 Not specifiedHepG2 Xenograft65[2]
Lead Compound L3 Not specifiedMCF-7 Xenograft61[2]

Note: This data is from dehydroabietylamine pyridine derivatives and serves as a representative example.

The rationale for these experiments is to determine if the potent in vitro activity translates to a meaningful therapeutic effect in a living organism. A compound that is highly active in a petri dish may not be effective in vivo due to poor absorption, rapid metabolism, or inability to reach the tumor site.

Pharmacokinetic Profiling

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is critical for designing effective dosing regimens.[6]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Compound Administration: The derivative is administered to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[6]

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key PK parameters are calculated, including:

    • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

    • Maximum concentration (Cmax): The highest concentration of the drug in the plasma after oral administration.

    • Time to maximum concentration (Tmax): The time at which Cmax is reached.

    • Area under the curve (AUC): A measure of the total drug exposure over time.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: Representative Pharmacokinetic Parameters

DerivativeRouteHalf-life (t½) (h)Cmax (ng/mL)Bioavailability (%F)
Analog X PO4.51446-
Analog X IV4.5--

Note: This is representative data for a novel anticancer agent to illustrate the parameters measured. Specific data for this compound derivatives is not currently available in the public domain.

Bridging In Vitro and In Vivo: The Structure-Activity Relationship

The ultimate goal of these comparative studies is to establish a clear structure-activity relationship (SAR) that correlates the chemical modifications of the this compound scaffold with both its in vitro potency and its in vivo efficacy and drug-like properties. For example, a modification that enhances in vitro activity might unfortunately lead to poor solubility or rapid metabolism, resulting in diminished in vivo efficacy. Conversely, a seemingly less potent compound in vitro might possess a superior PK profile, leading to better overall performance in animal models.[6]

Visualizing the Workflow

Experimental Workflow for Anticancer Drug Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Data Analysis & Optimization in_vitro_start Synthesis of This compound Derivatives antiproliferative Antiproliferative Assays (e.g., MTT) in_vitro_start->antiproliferative mechanistic Mechanistic Studies (Cell Cycle, Apoptosis) antiproliferative->mechanistic pk_studies Pharmacokinetic (PK) Studies in Rodents mechanistic->pk_studies Promising Candidates efficacy_studies Xenograft Efficacy Studies pk_studies->efficacy_studies toxicology Toxicology Assessment efficacy_studies->toxicology sar_analysis Structure-Activity Relationship (SAR) toxicology->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->in_vitro_start Iterative Design

Caption: A flowchart illustrating the iterative process of evaluating this compound derivatives, from synthesis and in vitro testing to in vivo assessment and lead optimization.

Conclusion

The development of novel anticancer agents based on the this compound scaffold requires a systematic and comparative evaluation of their in vitro and in vivo activities. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are critical for assessing true therapeutic potential by considering the complexities of a whole-organism system. A thorough understanding of the interplay between a compound's structure, its cellular activity, and its pharmacokinetic profile is paramount for guiding the medicinal chemistry efforts towards the identification of a clinical candidate with an optimal balance of efficacy and safety.

References

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Score — A Causal Approach to In Silico Screening

In the realm of computational drug discovery, molecular docking is a cornerstone technique, allowing us to predict how a small molecule might bind to a protein target at an atomic level.[1][2] However, the true utility of docking extends beyond generating a simple "docking score." As scientists, our goal is to build a robust, self-validating computational model that provides actionable insights. This guide is structured not as a rigid protocol but as a narrative of scientific reasoning. We will explore the why behind each step, from ligand parameterization to the critical, and often overlooked, process of protocol validation.

Our subject, 1-(5-Methylpyridin-2-yl)ethanamine, serves as a versatile scaffold in medicinal chemistry, recognized as a key building block in the synthesis of various bioactive molecules.[3] Its derivatives have been explored for a range of applications, including potential therapies for neurological disorders.[3][4] By comparing this lead compound with its structural analogs, we can begin to understand the structure-activity relationships (SAR) that govern its binding, providing a rational basis for further optimization.

Pillar 1: The Scientific Framework for a Comparative Docking Study

A successful docking experiment is predicated on a clear understanding of its constituent parts: the protein target, the ligands, and the algorithm that models their interaction. The comparative nature of this study demands consistency and rigorous validation to ensure that any observed differences in binding are attributable to chemical structure, not computational artifact.

Target Selection and Preparation: Creating a Valid Biological Context

The first and most critical step is defining the biological question. For this guide, let's hypothesize we are targeting a kinase, a common target for pyridine-containing inhibitors. We will use a representative structure from the Protein Data Bank (PDB).

Protocol: Target Protein Preparation

  • Acquisition: Download the crystal structure of the target protein from the RCSB PDB database (e.g., a relevant kinase).

  • Initial Cleaning: Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for binding or structural integrity.[5] This is done to simplify the system and focus on the protein-ligand interaction.

  • Structural Correction: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures. Assign correct bond orders and repair any missing side chains or loops using tools like the Protein Preparation Wizard in Schrödinger Suite or the standalone tool PDB2PQR.

  • Protonation State Assignment: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). This is critical as the charge distribution profoundly affects electrostatic interactions.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more realistic, low-energy conformation. The restraints ensure that the protein does not deviate significantly from the experimentally determined crystal structure.

Ligand Preparation: The Importance of Accurate Parameterization

The representation of the small molecule is just as important as the protein. The force field—a set of parameters used to calculate the potential energy of the system—must accurately describe the ligand's geometry, partial charges, and torsional properties.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch this compound and its selected analogs in a chemical drawing tool and generate their 3D conformations.

  • Force Field Assignment & Energy Minimization: Assign a suitable small-molecule force field. The General AMBER Force Field (GAFF) or CHARMM General Force Field (CGenFF) are industry standards designed for drug-like organic molecules and are compatible with biomolecular force fields used for proteins.[6][7][8] After parameter assignment, perform a thorough energy minimization to find a low-energy conformation.

  • Charge Calculation: Calculate partial atomic charges using a quantum mechanical method (e.g., AM1-BCC or RESP charges). Accurate charge distribution is paramount for modeling electrostatic and hydrogen bond interactions.

The Docking Workflow: A Self-Validating System

To ensure our results are trustworthy, we must first validate our docking protocol. The most common method is "re-docking"—taking a protein that was crystallized with a ligand, removing the ligand, and then docking it back in.[9] A successful protocol should reproduce the experimental binding pose with high fidelity.

Protocol: Docking Protocol Validation & Execution

  • Binding Site Definition: Define the docking grid box. This is a three-dimensional cube that encompasses the active site of the protein where the ligand is expected to bind.[10] For a validation run, the grid should be centered on the co-crystallized ligand's position.

  • Re-Docking the Native Ligand: Using a docking program like AutoDock Vina, dock the co-crystallized ligand back into the prepared protein structure.[11][12]

  • Pose Analysis & RMSD Calculation: Compare the predicted binding pose from the docking run with the original experimental pose. The similarity is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[13][14] A successful validation is generally indicated by an RMSD value below 2.0 Å, which suggests the protocol can accurately reproduce the known binding mode.[9]

  • Production Run: Once the protocol is validated, use the exact same parameters (grid box, search space, etc.) to dock this compound and its analogs. This consistency is key for a meaningful comparative analysis.

Below is a diagram illustrating the comprehensive workflow.

Docking_Workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_production Production & Analysis Phase PDB 1. Acquire Protein Structure (PDB) PrepP 3. Prepare Protein (Add H, Minimize) PDB->PrepP Ligands 2. Design Ligand Analogs PrepL 4. Prepare Ligands (Assign Force Field, Charges) Ligands->PrepL Grid 5. Define Binding Site (Grid Box) PrepP->Grid Dock 8. Dock Ligand Library PrepL->Dock Redock 6. Re-dock Native Ligand Grid->Redock RMSD 7. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid Protocol Failed (Adjust Parameters) RMSD->Dock Protocol Validated Analyze 9. Analyze Results (Scores & Poses) Dock->Analyze Visualize 10. Visualize Interactions Analyze->Visualize Report 11. Generate SAR Insights Visualize->Report

Caption: A comprehensive workflow for a validated comparative docking study.

Pillar 2: Data Interpretation and Analysis

Quantitative Comparison of Docking Results

Summarizing the numerical data in a table allows for a clear, at-a-glance comparison between the ligands.

LigandDocking Score (kcal/mol)Key Interacting ResiduesH-BondsPi-Interactions
This compound -7.8GLU-121, TYR-55, LEU-1502Pyridine-TYR-55
Analog A (Des-methyl)-7.2GLU-121, TYR-552Pyridine-TYR-55
Analog B (Ethyl group at pos. 5)-8.1GLU-121, TYR-55, LEU-150, PHE-1512Pyridine-TYR-55
Analog C (Fluoro at pos. 4)-8.5GLU-121, TYR-55, LEU-150, SER-1223Pyridine-TYR-55

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer preliminary SAR:

  • The methyl group (vs. Analog A) appears to contribute favorably to binding, likely through hydrophobic interactions with LEU-150.

  • Increasing the size of the alkyl group (Analog B) may access an additional hydrophobic pocket (PHE-151), improving the score.

  • The addition of a fluorine atom (Analog C) introduces a new hydrogen bond with SER-122, resulting in the best score among the analogs.

Visual Analysis of Binding Modes

A docking score is meaningless without a plausible binding pose.[19] Using molecular visualization software like PyMOL or UCSF Chimera, we must inspect the top-ranked pose for each ligand.[20]

Key questions to ask during visual inspection:

  • Does the ligand fit well within the binding pocket?

  • Are the key interactions (e.g., hydrogen bonds with catalytic residues) formed as expected?

  • Are there any unfavorable steric clashes?

  • Does the binding mode explain the observed differences in docking scores?

The diagram below illustrates the key interactions for our lead compound within the hypothetical kinase active site.

Binding_Interactions cluster_ligand cluster_protein Protein Active Site Ligand This compound GLU121 GLU-121 Ligand->GLU121 H-Bond (Amine) TYR55 TYR-55 Ligand->TYR55 H-Bond (Pyridine N) Ligand->TYR55 Pi-Pi Stacking LEU150 LEU-150 Ligand->LEU150 Hydrophobic PHE151 PHE-151 Ligand->PHE151 Hydrophobic (Steric Clash for smaller analogs)

Caption: Key molecular interactions between the ligand and active site residues.

Conclusion

This guide outlines a scientifically rigorous framework for conducting comparative molecular docking studies. By emphasizing causality, protocol validation, and detailed post-hoc analysis, we move beyond simple score-based ranking to generate meaningful, hypothesis-driven insights into structure-activity relationships. The ultimate goal of a computational study is to guide experimental work; a well-validated docking protocol, such as the one described here, provides a reliable foundation for prioritizing which analogs to synthesize and test in the lab, thereby accelerating the drug discovery pipeline. The most reliable validation, however, remains correlation with experimental data.[21]

References

Safety Operating Guide

Navigating the Disposal of 1-(5-Methylpyridin-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and organic synthesis, the proper handling and disposal of specialized chemical reagents is a matter of paramount importance.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-(5-Methylpyridin-2-yl)ethanamine (CAS No. 885277-04-3), a versatile building block in the synthesis of bioactive molecules.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

While the toxicological properties of many specialized chemicals, including this one, have not been fully investigated, it is crucial to handle them with the utmost care.[2][3] This compound is known to be harmful if swallowed and can cause severe skin burns and eye damage.[4]

Pre-Disposal Considerations: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough risk assessment is essential. The primary hazards associated with this compound and similar pyridine derivatives include skin and eye irritation, potential respiratory effects, and harm if swallowed.[5][6]

Table 1: Essential Personal Protective Equipment (PPE)

Protective GearSpecificationsRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and accidental contact.
Hand Protection Chemically resistant gloves (e.g., nitrile).[7]Prevents skin contact and absorption.
Body Protection Laboratory coat.Shields skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8]Minimizes inhalation of potentially harmful vapors.

Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2][8] An eyewash station and safety shower should be readily accessible in the immediate work area.[6][9]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research setting.

1. Neutralization of Small Spills:

  • In the event of a small spill, wear appropriate PPE.[10]

  • Cover the spillage with a suitable absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][11]

  • Using non-sparking tools, carefully sweep or collect the absorbed material.[2][11]

  • Place the material into a designated, labeled, and sealed container for hazardous waste disposal.[7][10]

  • Decontaminate the spill area with a 10% caustic solution, followed by a thorough water rinse.[2]

2. Disposal of Unused or Waste Product:

  • Do not dispose of this compound down the drain or in general waste.[7][9]

  • For liquid forms, it is recommended to dissolve or mix the material with a combustible solvent.[3]

  • This solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

  • Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

  • Solid forms should be collected in a suitable, closed container for disposal.[7]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.

  • Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.[7]

  • Contaminated packaging should be disposed of as unused product.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_type Waste Type cluster_spill Spill Cleanup cluster_product Unused Product cluster_contaminated Contaminated Materials cluster_final Final Disposal start Start: Have this compound for Disposal assess Assess Hazards & Don PPE start->assess waste_type Identify Waste Type assess->waste_type absorb Absorb with Inert Material waste_type->absorb Small Spill incinerate Incinerate via Licensed Service waste_type->incinerate Unused Product package Package as Hazardous Waste waste_type->package Contaminated Materials collect Collect in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate end Dispose via Licensed Waste Handler decontaminate->end incinerate->end package->end

Caption: Disposal workflow for this compound.

Regulatory Context and Best Practices

It is imperative to remember that local, state, and federal environmental regulations can vary and are subject to change.[2] Therefore, always consult with your institution's Environmental Health and Safety (EHS) department or your local Health Services department for the most current and specific disposal information.[2]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your research and your institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylpyridin-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Methylpyridin-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.